molecular formula C10H18N2O B13173788 N-(Cyclopropylmethyl)piperidine-3-carboxamide

N-(Cyclopropylmethyl)piperidine-3-carboxamide

Katalognummer: B13173788
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: LISFHWSTVXRTSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(Cyclopropylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Cyclopropylmethyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyclopropylmethyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(cyclopropylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9/h8-9,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISFHWSTVXRTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(Cyclopropylmethyl)piperidine-3-carboxamide chemical structure

Technical Guide: -(Cyclopropylmethyl)piperidine-3-carboxamide

Executive Summary


-(Cyclopropylmethyl)piperidine-3-carboxamidepiperidine ringcyclopropylmethyl (CPM)

This compound primarily serves as a high-value intermediate or building block . Its secondary amine (on the piperidine ring) allows for rapid diversification (e.g., sulfonylation, alkylation, arylation) to generate libraries of bioactive molecules targeting G-protein-coupled receptors (GPCRs), such as 5-HT1A and opioid receptors, as well as enzymes like Cathepsin K.

Chemical Structure & Physiochemical Properties[1][2][3][4][5][6][7][8]

Identity & Connectivity

The molecule consists of a piperidine ring substituted at the C3 position with a carboxamide group.[1][2] The amide nitrogen is alkylated with a cyclopropylmethyl moiety.[2][3]

  • IUPAC Name:

    
    -(cyclopropylmethyl)piperidine-3-carboxamide[2][4][5]
    
  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 182.26 g/mol

  • SMILES: C1CC(CNC1)C(=O)NCC2CC2

  • Key Functional Groups:

    • Secondary Amine (

      
      1):  Highly nucleophilic; the primary site for derivatization.
      
    • Secondary Amide: Hydrogen bond donor/acceptor; provides structural rigidity.

    • Cyclopropylmethyl (CPM): A lipophilic anchor that resists metabolic dealkylation better than simple alkyl chains.

Stereochemistry

The C3 carbon of the piperidine ring is a chiral center. The biological activity of derivatives often depends heavily on this stereochemistry.

  • (R)-Enantiomer: Often associated with higher potency in specific targets (e.g., Cathepsin K inhibitors).

  • (S)-Enantiomer: May exhibit distinct pharmacological profiles or serve as a control.

Physiochemical Profile (Calculated)
PropertyValueSignificance in Drug Design
LogP ~0.8 - 1.2Moderate lipophilicity; good starting point for oral bioavailability.
TPSA ~41 ŲFavorable for membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donors 2Amide NH and Piperidine NH.
H-Bond Acceptors 2Amide Carbonyl and Piperidine N.
pKa (Base) ~10-11The piperidine nitrogen is basic and will be protonated at physiological pH.

Synthetic Methodology

The synthesis of

Synthesis Workflow Diagram

The following diagram outlines the critical path for synthesizing the hydrochloride salt of the target molecule.

SynthesisPathStartNipecotic Acid(Piperidine-3-carboxylic acid)Step1Protection(Boc-Anhydride)Start->Step1DCM, Et3NInter1N-Boc-Nipecotic AcidStep1->Inter1Step2Amide Coupling(EDC/HOBt + Aminomethylcyclopropane)Inter1->Step2ActivationInter2Intermediate Amide(Boc-Protected)Step2->Inter2Step3Deprotection(HCl/Dioxane or TFA)Inter2->Step3AcidolysisFinalTarget Molecule(HCl Salt)Step3->Final

Figure 1: Step-wise synthetic pathway from Nipecotic Acid to the target scaffold.

Detailed Protocol

Reagents:

Step 1: Amide Coupling[7]
  • Dissolution: Dissolve

    
    -Boc-nipecotic acid (1.0 eq) in anhydrous DCM (0.1 M concentration).
    
  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at

    
     for 30 minutes to form the active ester.
    
  • Addition: Add Aminomethylcyclopropane (1.1 eq) followed by DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with DCM, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    and concentrate.
    • Checkpoint: Verify intermediate via LC-MS (Target MW + Boc mass).

Step 2: Deprotection (Boc Removal)
  • Solvation: Dissolve the intermediate in DCM.

  • Acidolysis: Add TFA (20% v/v) or 4M HCl in dioxane at

    
    .
    
  • Completion: Stir at room temperature for 2–4 hours. Monitor disappearance of starting material by TLC.

  • Isolation: Concentrate in vacuo. For the HCl salt, triturate with diethyl ether to obtain a white solid.

Medicinal Chemistry Applications

This scaffold is a "chiral vector" that projects the cyclopropylmethyl group into specific hydrophobic pockets of target proteins.

Biological Targets & SAR

The unsubstituted piperidine nitrogen (

Target ClassRole of ScaffoldStructural Logic
Cathepsin K Inhibitors P2-P3 LinkerThe piperidine ring acts as a spacer, positioning the amide (P2) and a sulfonyl group (on

1) to interact with the active site cysteines.
5-HT1A Agonists PharmacophoreThe basic nitrogen (

1) mimics the protonated amine of serotonin. The CPM group provides lipophilic bulk for receptor selectivity.
Melanoma (Senescence) Scaffold

-aryl derivatives of this scaffold have been shown to induce senescence-like phenotypes in A375 melanoma cells.[1][8]
The "Cyclopropylmethyl" Advantage

The cyclopropylmethyl (CPM) group is preferred over simple propyl or isobutyl groups due to:

  • Metabolic Stability: The strained cyclopropane ring impedes cytochrome P450-mediated oxidation at the adjacent methylene position.

  • Steric Fit: The "walnut" shape of the cyclopropyl group often fits better into hydrophobic pockets than flexible alkyl chains, reducing entropic penalties upon binding.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates how this scaffold is modified to create active drugs.

SAR_LogicCenterN-(Cyclopropylmethyl)piperidine-3-carboxamide(Scaffold)Mod1Modification at N1 (Piperidine)Center->Mod1Mod2Stereochemistry at C3Center->Mod2Mod3Modification of Amide NCenter->Mod3Result1GPCR Affinity(e.g., 5-HT1A, Opioid)Mod1->Result1Add Aryl/SulfonylResult2Selectivity((R) vs (S) preference)Mod2->Result2Chiral ResolutionResult3Metabolic Stability(CPM vs Alkyl)Mod3->Result3CPM Group

Figure 2: SAR decision tree for optimizing the scaffold.

Safety & Handling

  • Hazards: As a secondary amine/amide, the compound may be irritating to eyes, skin, and the respiratory system.

  • Storage: Store the hydrochloride salt in a desiccator at

    
     to prevent hygroscopic degradation.
    
  • Stability: The cyclopropyl ring is stable under standard conditions but can ring-open under strong acidic conditions combined with high heat or specific Lewis acids.

References

  • PubChem. "N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride." National Library of Medicine.[9] Link

  • MDPI. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, 2024. Link

  • Sigma-Aldrich. "N-Cyclopropylpiperidine-3-carboxamide (Related Structure)." Merck KGaA. Link

  • ACS Medicinal Chemistry Letters. "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities."[8] American Chemical Society, 2021. Link

  • BenchChem. "Synthesis of Piperidine-3-carbothioamide: Application Notes." BenchChem Protocols. Link

CAS number for N-(Cyclopropylmethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

[label="1-Boc-Nipecotic acid\n

Fig 1. Signal transduction cascade of piperidine derivative.

Fig 1. Signal transduction cascade of piperidine-3-carboxamide derivatives inducing senescence.

Experimental Workflow: De Novo Synthesis Protocol

To utilize N-(Cyclopropylmethyl)piperidine-3-carboxamide in drug discovery, a robust, high-yield synthetic protocol is required. The following methodology ensures high purity while minimizing epimerization at the C3 position of the piperidine ring.

Step 1: Protection of the Secondary Amine

  • Procedure: React nipecotic acid (piperidine-3-carboxylic acid) with Di-tert-butyl dicarbonate (Boc₂O) in the presence of NaOH and aqueous THF.

  • Causality: The Boc group prevents the highly nucleophilic secondary amine of the piperidine ring from interfering in the subsequent amide coupling, ensuring strict regioselectivity.

Step 2: Amide Coupling

  • Procedure: Dissolve 1-Boc-piperidine-3-carboxylic acid in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), followed by cyclopropylmethanamine and N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

  • Causality: EDC activates the carboxylic acid, while HOBt forms a stable, reactive active ester intermediate. This specific combination suppresses racemization at the chiral C3 center and maximizes the yield of the secondary amide.

Step 3: Deprotection

  • Procedure: Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature.

  • Causality: TFA selectively cleaves the Boc protecting group via acid-catalyzed hydrolysis, liberating the free piperidine amine without cleaving the newly formed amide bond.

SynthesisWorkflow SM Nipecotic Acid (Starting Material) Step1 Boc Protection (Boc2O, NaOH) SM->Step1 Int1 1-Boc-piperidine-3-carboxylic acid Step1->Int1 Step2 Amide Coupling (Cyclopropylmethanamine, EDC/HOBt) Int1->Step2 Int2 1-Boc-N-(cyclopropylmethyl) piperidine-3-carboxamide Step2->Int2 Step3 Deprotection (TFA / DCM) Int2->Step3 Product N-(Cyclopropylmethyl) piperidine-3-carboxamide Step3->Product

Fig 2. Step-by-step chemical synthesis workflow of N-(Cyclopropylmethyl)piperidine-3-carboxamide.

Analytical Validation Protocol: A Self-Validating System

To ensure the trustworthiness of the synthesized batch, implement a dual-validation system using LC-MS and ¹H-NMR. This creates a closed-loop verification where mass confirms identity and resonance confirms structural connectivity.

  • LC-MS Analysis: Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid.

    • Validation Logic: The mass spectrometer must detect a predominant [M+H]⁺ peak at m/z 183.26. A single sharp chromatographic peak confirms >95% purity, while the mass validates the molecular weight.

  • ¹H-NMR (400 MHz, CDCl₃):

    • Validation Logic: The presence of a multiplet around 0.1–0.5 ppm confirms the cyclopropyl ring protons. A broad singlet around 5.5–6.0 ppm validates the secondary amide (NH). Crucially, the absence of a large, sharp singlet at 1.4 ppm confirms the complete removal of the Boc protecting group. If the 1.4 ppm peak remains, the system flags the batch for incomplete deprotection, necessitating a repeat of Step 3.

References

  • Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Medicinal Chemistry Letters (2021) URL: [Link]

Piperidine-3-Carboxamide Derivatives in Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical entities in drug discovery heavily relies on privileged scaffolds that offer metabolic stability, synthetic tractability, and precise spatial geometry. The piperidine-3-carboxamide (P3C) motif has emerged as a highly versatile chiral scaffold in medicinal chemistry[1]. Unlike its 4-substituted regioisomers, the 3-carboxamide functional group provides a unique dihedral angle that facilitates complex hydrogen-bonding networks, making it an ideal pharmacophore core for targeting kinases, proteases, and complex phenotypic pathways like cellular senescence[2].

This technical whitepaper synthesizes recent breakthroughs in the application of P3C derivatives, detailing their structural biology, mechanistic pathways, and the self-validating experimental protocols used to evaluate their efficacy.

Structural Biology & Pharmacophore Rationalization

The efficacy of P3C derivatives is fundamentally driven by their 3D conformational space. Protected precursors, such as 1-N-Boc-piperidine-3-carboxamide, are widely utilized as foundational building blocks because the Boc-protection stabilizes the secondary amine during the diversification of the carboxamide and N-aryl substituents[3].

The Strict Causality of Regioisomerism

In structure-activity relationship (SAR) studies, the spatial arrangement of the P3C ring is non-negotiable. For instance, in the development of antimelanoma agents, shifting the carboxamide group from the 3-position to the 4-position (piperidine-4-carboxamide) completely abolishes biological activity[2]. Furthermore, reducing the 6-membered piperidine ring to a 5-membered pyrrolidine or 4-membered azetidine drastically decreases potency (IC50 shifting from sub-micromolar to >20 μM)[2]. This proves that the specific steric bulk and the vector of the hydrogen-bond acceptor (the carbonyl group) in the 3-position are strictly required to satisfy the binding pocket's geometry.

Kinase Binding: The DFG-Shift Mechanism

In kinase inhibition, P3C derivatives demonstrate exceptional target selectivity. When bound to Anaplastic Lymphoma Kinase (ALK), a specific piperidine carboxamide inhibitor (IC50 = 0.174 μM) induces an unusual DFG-shifted conformation within the kinase domain[4]. This conformational rearrangement exposes an extended hydrophobic pocket that is not accessible in related kinases like IGF1R, thereby granting the P3C derivative high selectivity and reducing off-target toxicity[4].

KinasePathway P3C P3C Derivative (ALK Inhibitor) ALK Anaplastic Lymphoma Kinase (DFG-shifted conformation) P3C->ALK Binds Hydrophobic Pocket PI3K PI3K / AKT Pathway ALK->PI3K Blocks STAT3 STAT3 Signaling ALK->STAT3 Blocks Proliferation Tumor Cell Proliferation (Halted) PI3K->Proliferation Apoptosis Apoptosis (Induced) STAT3->Apoptosis Restores

Mechanism of P3C-derived ALK inhibitors blocking tumor proliferation pathways.

Therapeutic Applications

Oncology: Senescence-Inducing Phenotypic Agents

Cellular senescence is a state of irreversible cell cycle arrest accompanied by distinct morphological changes. Unlike rapid apoptosis, inducing premature senescence in tumors offers a durable therapeutic blockade. Through High-Throughput/High-Content Screening (HTS/HCS), N-arylpiperidine-3-carboxamide derivatives were identified as potent senescence inducers in human A375 melanoma cells[2]. The optimized lead, Compound 54 (an S-isomer with a pyridine B-ring and pyrrole substitution), exhibited remarkable antimelanoma activity with an IC50 of 0.03 μM and an EC50 for senescence induction of 0.04 μM[2].

Oncology: Multi-Target Kinase Inhibition

Beyond ALK, benzothiazolyl piperidine-3-carboxamide derivatives have been engineered as multi-target inhibitors against Cyclin-Dependent Kinases (CDK2, CDK5, CDK6) and VEGFR2[5]. By introducing bulkier N-substitutions at the piperidine motif, researchers optimized the displacement of high-energy hydration sites within the kinase hinge region, achieving superior docking scores and interactions compared to reference inhibitors like SNS-032[5].

Bone Metabolic Diseases: Cathepsin K Inhibition

Cathepsin K (Cat K) is a cysteine protease critical for bone resorption, making it a prime target for osteoporosis. A novel series of P3C derivatives was synthesized, yielding Compound H-9 , which demonstrated an IC50 of 0.08 μM against Cat K[6]. Molecular docking revealed that the P3C scaffold perfectly bridges the P1, P2, and P3 active pockets of the enzyme. In vivo, H-9 successfully increased bone mineral density in ovariectomized (OVX) osteoporosis mouse models, performing comparably to MIV-711, a clinical-stage inhibitor[6].

CatK P3C P3C Derivative (H-9) P1 P1 Pocket (Hydrophobic interactions) P3C->P1 P2 P2 Pocket (Hydrogen bonding) P3C->P2 P3 P3 Pocket (N-benzyl fitting) P3C->P3 CatK Cathepsin K (Inhibited State) P1->CatK P2->CatK P3->CatK Bone Bone Resorption (Halted) CatK->Bone Prevents degradation

Structural binding logic of P3C derivatives in the active pockets of Cathepsin K.

Quantitative Data: Activity Profiles

The following table summarizes the quantitative pharmacological data of key P3C derivatives across different therapeutic targets, highlighting the structure-function causality.

Compound DesignationPrimary Target / MechanismPotency (IC50 / EC50)Key Structural Feature & CausalityIndication
Piperidine carboxamide 1 ALK InhibitionIC50 = 0.174 μMInduces DFG-shifted conformation to access hydrophobic pocket[4].Lymphoma
Compound 54 Senescence InductionIC50 = 0.03 μMEC50 = 0.04 μMS-isomer with pyridine B-ring; satisfies 6-point pharmacophore[2].Melanoma
Compound H-9 Cathepsin K InhibitionIC50 = 0.08 μMCarboxamide H-bonds in P2 pocket; N-benzyl fits P3 pocket[6].Osteoporosis
Benzothiazolyl P3C (4b/4c) CDK2/5/6 & VEGFR2Multi-target (High Affinity)Bulky N-substitution displaces hinge-region hydration sites[5].Solid Tumors

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the parameter is set, ensuring robust reproducibility.

Protocol 1: High-Content Screening (HCS) for Senescence-Like Phenotypes

This protocol isolates compounds that induce senescence rather than acute cytotoxicity[2].

  • Cell Seeding & Matrix Adhesion: Seed human melanoma A375 cells in 384-well optical bottom plates. Causality: Optical bottom plates are mandatory to prevent light scattering during automated high-content confocal imaging.

  • Compound Administration: Treat cells with P3C derivatives (e.g., Compound 54) in a 10-point dose-response format.

  • Incubation Dynamics (72 Hours): Incubate for exactly 3 days. Causality: Unlike apoptosis, which executes within 24 hours, cellular senescence requires sustained transcriptional reprogramming to manifest morphological hallmarks (enlarged cell size, flattened shape)[2].

  • Validation Checkpoint (Self-Validation): Treat a control well with Doxorubicin. Doxorubicin is a topoisomerase II inhibitor known to induce DNA-damage-mediated senescence[2]. If the Doxorubicin well does not exhibit the target phenotype, the assay is voided.

  • Algorithmic Segmentation: Image cells and apply a customized algorithm to quantify cell size, nucleus size, and cytoplasmic granularity[2]. Calculate the EC50 based on the population percentage exhibiting the senescence phenotype.

HCSWorkflow Library P3C Compound Library HTS High-Throughput Screening (A375 Melanoma Cells) Library->HTS HCS High-Content Imaging (Morphological Profiling) HTS->HCS Hit Hit Identification (Senescence Phenotype) HCS->Hit SAR SAR Optimization (Regioisomer & Ring Sizing) Hit->SAR Lead Lead Compound 54 (IC50 = 0.03 μM) SAR->Lead

HTS/HCS workflow for identifying senescence-inducing P3C derivatives.

Protocol 2: In Vitro Fluorogenic Cathepsin K Inhibition Assay

This protocol quantifies the anti-resorptive potential of P3C derivatives[6].

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin K in an activation buffer (pH 5.5) containing DTT. Causality: Cathepsin K is a cysteine protease; DTT maintains the active-site cysteine in a reduced, nucleophilic state, while the acidic pH mimics the osteoclast resorption lacuna.

  • Inhibitor Incubation: Add the P3C derivative (e.g., H-9) and incubate for 15 minutes.

  • Substrate Introduction: Introduce the fluorogenic substrate Z-LR-AMC. Causality: The Leucine-Arginine (LR) dipeptide provides high specificity for Cat K's S2 and S1 sub-sites. Cleavage of the amide bond releases 7-amino-4-methylcoumarin (AMC), shifting the emission spectrum.

  • Validation Checkpoint: Run a parallel assay using MIV-711 (a known Phase 2a Cat K inhibitor) to validate the dynamic range of the fluorescence reader[6].

  • Kinetic Measurement: Measure fluorescence continuously (Excitation: 355 nm, Emission: 460 nm) to calculate the initial velocity (V0) and derive the IC50.

References

  • RCSB Protein Data Bank.4DCE: Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor.
  • Chem-Impex.1-N-Boc-piperidine-3-carboxamide.
  • Elsevier Pure.Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors.
  • Thieme E-Books & E-Journals.Application of Chiral Piperidine Scaffolds in Drug Design.
  • ACS Medicinal Chemistry Letters.Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
  • MDPI.

Sources

Molecular weight and formula of N-(Cyclopropylmethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(Cyclopropylmethyl)piperidine-3-carboxamide , a critical building block in medicinal chemistry.[1] This molecule serves as a "privileged scaffold," frequently utilized in the design of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and fragment-based drug discovery (FBDD) campaigns.[1]

Executive Summary & Chemical Identity

N-(Cyclopropylmethyl)piperidine-3-carboxamide is a secondary amide derivative of nipecotic acid (piperidine-3-carboxylic acid).[1] Its structural significance lies in the combination of a polar, basic piperidine ring (a classic pharmacophore) and a lipophilic cyclopropylmethyl tail, linked by a rigid amide bond. This amphiphilic nature makes it an ideal fragment for probing hydrophobic pockets in protein targets while maintaining aqueous solubility.

1.1 Physicochemical Profile
Property Data Notes
CAS Number 1208486-69-0 (Free Base)1171095-24-1 (HCl Salt)Commercially available primarily as the hydrochloride salt for stability.[1]
IUPAC Name N-(Cyclopropylmethyl)piperidine-3-carboxamideSystematically derived from piperidine-3-carboxylic acid.[1]
Molecular Formula C₁₀H₁₈N₂O Free Base
Molecular Weight 182.26 g/mol Free Base
Molecular Weight 218.72 g/mol Hydrochloride Salt (HCl)
LogP (Calc) ~0.64 - 0.90Indicates moderate lipophilicity; suitable for CNS penetration.[1]
pKa (Calc) ~10.8 (Piperidine NH)Highly basic secondary amine; exists as a cation at physiological pH.[1]
H-Bond Donors 2Amide NH, Piperidine NH
H-Bond Acceptors 2Amide Carbonyl (C=O), Piperidine N
Rotatable Bonds 3Amide-C3 bond, N-CH2 bond, CH2-Cyclopropyl bond.[1]
Structural Analysis & Pharmacophore Mapping

The molecule acts as a bifunctional scaffold. The piperidine nitrogen (N1) is a versatile handle for further functionalization (e.g., reductive amination, arylation), while the amide side chain (C3) provides a directional hydrogen-bonding motif.[1]

2.1 Stereochemistry

The C3 position of the piperidine ring is a chiral center.

  • Racemic Mixture: Most commercial building blocks are supplied as the racemate (RS).

  • Enantiomers: The (S)- and (R)- isomers often exhibit distinct biological activities due to the specific spatial orientation of the amide group relative to the nitrogen lone pair.[1]

Visualization: Structural Logic & Pharmacophore

PharmacophoreMap Piperidine Piperidine Core (Basic Amine) ChiralCenter C3 Chiral Center (Stereoselectivity) Piperidine->ChiralCenter Scaffold Base Target Target Protein (GPCR/Kinase) Piperidine->Target Ionic Interaction (Asp/Glu Residues) Linker Amide Linker (H-Bond Donor/Acceptor) ChiralCenter->Linker Rigid Attachment Tail Cyclopropylmethyl Group (Lipophilic Pocket Binder) Linker->Tail Hydrophobic Extension Tail->Target Van der Waals Interaction

Figure 1: Pharmacophore mapping of N-(Cyclopropylmethyl)piperidine-3-carboxamide, highlighting its interaction potential with protein targets.

Synthesis Protocol

The synthesis follows a standard protection-coupling-deprotection strategy to ensure regioselectivity at the exocyclic amide, preventing self-polymerization of the piperidine amine.[1]

3.1 Reaction Scheme Overview
  • Protection: N-Boc-nipecotic acid formation (or purchase).

  • Coupling: Amide bond formation with (aminomethyl)cyclopropane.

  • Deprotection: Removal of the Boc group to yield the free amine or HCl salt.

3.2 Detailed Methodology

Reagents:

  • Starting Material: N-Boc-nipecotic acid (1.0 eq).[1]

  • Amine: (Aminomethyl)cyclopropane (1.1 eq).[1]

  • Coupling Agent: HATU or EDC·HCl/HOBt (1.2 eq).

  • Base: DIPEA (Diisopropylethylamine) (2.0–3.0 eq).[1]

  • Solvent: DMF or DCM (Anhydrous).

  • Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1).

Step-by-Step Protocol:

  • Activation:

    • Dissolve N-Boc-nipecotic acid in anhydrous DCM/DMF under inert atmosphere (N₂).

    • Add DIPEA and stir for 10 minutes.

    • Add the coupling agent (HATU) at 0°C. Stir for 15–30 minutes to form the activated ester.

  • Coupling:

    • Add (aminomethyl)cyclopropane dropwise.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check reaction progress via TLC (5% MeOH in DCM) or LC-MS.

  • Work-up (Intermediate):

    • Dilute with EtOAc. Wash sequentially with 1M citric acid (or 0.5M HCl), sat. NaHCO₃, and brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate.[3]

    • Result:tert-butyl 3-[(cyclopropylmethyl)carbamoyl]piperidine-1-carboxylate.[1]

  • Deprotection (HCl Salt Formation):

    • Dissolve the intermediate in a minimal amount of 1,4-dioxane or DCM.

    • Add 4M HCl in dioxane (5–10 eq) at 0°C.

    • Stir at RT for 2–4 hours until gas evolution ceases and a precipitate forms.

    • Isolation: Filter the white solid precipitate. Wash with diethyl ether to remove non-polar impurities.

    • Drying: Dry under high vacuum to obtain N-(Cyclopropylmethyl)piperidine-3-carboxamide hydrochloride .[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Start N-Boc-Nipecotic Acid (Protected Scaffold) Coupling Amide Coupling (HATU/DIPEA, DMF, RT) Start->Coupling Amine (Aminomethyl)cyclopropane (Nucleophile) Amine->Coupling Intermediate Boc-Protected Intermediate (Purification: Extraction) Coupling->Intermediate Deprotection Boc Removal (4M HCl in Dioxane) Intermediate->Deprotection Product Final Product (HCl Salt) N-(Cyclopropylmethyl)piperidine-3-carboxamide Deprotection->Product

Figure 2: Step-by-step synthetic pathway for the production of the HCl salt.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide NH: Broad triplet or singlet at δ ~8.0–8.5 ppm.

    • Amine NH₂⁺ (Salt): Broad singlet at δ ~9.0–9.5 ppm (exchangeable with D₂O).[1]

    • Cyclopropyl Ring: Multiplets at δ ~0.2–0.5 ppm (4H, characteristic high-field signals).[1]

    • Piperidine Ring: Multiplets spanning δ ~1.5–3.5 ppm.

    • N-CH₂-Cyclopropyl: Doublet or multiplet at δ ~3.0 ppm.[1]

  • LC-MS (ESI):

    • [M+H]⁺: Observed mass peak at 183.15 m/z (Calculated: 183.15).[1]

Applications in Drug Discovery

This molecule is not typically a drug itself but a versatile intermediate or fragment .

  • Fragment-Based Drug Discovery (FBDD):

    • The molecule fits the "Rule of Three" (MW < 300, LogP < 3, H-donors/acceptors < 3), making it an excellent starting point for fragment growing.[1]

    • The piperidine nitrogen allows for "growing" the molecule into adjacent binding pockets via reductive amination or SNAr reactions.

  • GPCR Ligands:

    • The N-cyclopropylmethyl motif is highly privileged in opioid receptor antagonists (e.g., Naltrexone derivatives) and chemokine receptor modulators (e.g., CCR2/CCR5 antagonists).[1]

    • The 3-carboxamide orientation mimics the spatial arrangement of bioactive peptides.

  • Kinase Inhibitors:

    • Piperidine-3-carboxamides are often used as solubility-enhancing tails in kinase inhibitors, where the amide forms hydrogen bonds with the hinge region or solvent-exposed residues.[1]

Safety & Handling (SDS Summary)

While generally considered a research chemical, standard laboratory safety protocols apply.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling:

    • Use in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store the HCl salt at 2–8°C under desiccated conditions. It is hygroscopic.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54683366, N-(Cyclopropylmethyl)piperidine-3-carboxamide. Retrieved from [Link]

  • Organic Syntheses. (1986). Formyl Transfer to Grignard Reagents with N-Formylpiperidine. (Methodology Reference). Retrieved from [Link][1]

  • MDPI. (2023).[5] Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Retrieved from [Link]

Sources

The N-Substituted Piperidine Carboxamide Scaffold: A Modular Platform for Targeted Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-substituted piperidine carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to project pharmacophores into defined three-dimensional vectors while maintaining favorable physicochemical properties. This guide analyzes the scaffold's utility in targeting serine hydrolases (e.g., FAAH), soluble epoxide hydrolase (sEH), and GPCRs. By leveraging the piperidine ring’s stable chair conformation and the carboxamide’s hydrogen-bonding potential, researchers can fine-tune potency, selectivity, and metabolic stability.

Structural & Physicochemical Analysis[1]

The Core Architecture

The scaffold consists of three distinct domains, each serving a specific role in target engagement and ADME profiling:

  • The Piperidine Ring (Core):

    • Conformation: Predominantly adopts a low-energy chair conformation. This rigidity reduces the entropic penalty upon binding compared to flexible acyclic linkers.

    • Vectorization: Substituents at the N-1, C-3, and C-4 positions project into distinct spatial quadrants. The C-4 position (isonipecotamide derivatives) offers a linear vector, ideal for spanning deep hydrophobic pockets (e.g., FAAH), while C-3 substitution introduces chirality and vector "kinking" useful for GPCR selectivity.

  • The Carboxamide Linker:

    • H-Bonding: Acts as a dual hydrogen bond donor (NH) and acceptor (C=O). In serine hydrolase inhibitors, the carbonyl oxygen often mimics the transition state or interacts with the "oxyanion hole."

    • Electronic Modulation: The electron-withdrawing nature of the carbonyl lowers the pKa of the piperidine nitrogen (if not acylated/sulfonylated), modulating basicity and membrane permeability.

  • The N-Substituent:

    • Diversity Point: The ring nitrogen is the primary handle for optimizing lipophilicity (LogP) and metabolic stability. Common modifications include ureas, carbamates, and sulfonamides to neutralize the basic nitrogen and improve oral bioavailability.

Physicochemical Optimization Strategies
  • Metabolic Hotspots: The carbons

    
     to the nitrogen are prone to oxidative metabolism (CYP450-mediated 
    
    
    
    -dealkylation).
    • Solution: Introduction of "Magic Methyl" groups at C-2 or C-6 sterically hinders oxidation and can lock the ring conformation, potentially boosting potency by pre-organizing the ligand.

  • Solubility vs. Permeability:

    • Free amine piperidines (pKa ~10-11) are often too polar for CNS penetration.

    • Protocol: Capping the nitrogen with electron-withdrawing groups (ureas/sulfonamides) reduces pKa to neutral ranges, facilitating passive transport across the Blood-Brain Barrier (BBB).

Medicinal Chemistry Case Studies

Case Study: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH hydrolyzes the endocannabinoid anandamide.[1] Inhibitors typically require a "serine trap" (reactive electrophile) or a transition-state mimic.

  • Mechanism: Piperidine carboxamides/ureas (e.g., PF-3845 analogs) bind to the active site. The piperidine ring occupies the cytosolic access channel, while the N-substituent (often a lipophilic biaryl ether) extends into the acyl chain-binding pocket.

  • Key SAR: The carboxamide oxygen accepts a H-bond from the catalytic Ser241 (or oxyanion hole residues), while the NH donates to the backbone of adjacent residues (e.g., Gly240).

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs).

  • Pharmacophore: The classic sEH pharmacophore is a urea. However, piperidine carboxamides serve as effective urea isosteres or scaffolds to display the urea moiety.

  • Binding Mode: The carboxamide binds in the catalytic tunnel, interacting with Tyr383 and Tyr466. The piperidine ring provides a rigid spacer to position a secondary hydrophobic group in the "left-hand" side of the pocket.

Visualizations

SAR & Pharmacophore Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) zones for the scaffold.

G Piperidine Piperidine Core (Chair Conformation) N_Atom N-1 Position (Diversity Handle) Piperidine->N_Atom Carboxamide Carboxamide Linker (H-Bond Donor/Acceptor) Piperidine->Carboxamide C-3 or C-4 attachment Metabolism Metabolic Hotspot (C-2/C-6 Oxidation) Piperidine->Metabolism Steric block via 2-Me substitution Lipophilicity ADME Control (LogP / BBB Pen) N_Atom->Lipophilicity Urea/Sulfonamide capping Substituent_R R-Group (Amine side) (Potency Determinant) Carboxamide->Substituent_R Amide Coupling Target_Interaction Target Binding (Serine Trap / H-Bonding) Carboxamide->Target_Interaction Oxyanion Hole Interaction

Caption: Modular analysis of the piperidine carboxamide scaffold, highlighting key regions for SAR optimization and metabolic stabilization.

Synthetic Workflow Diagram

This flow outlines the divergent synthesis of N-substituted piperidine carboxamides.

Synthesis Start Start: N-Boc-Piperidine-4-carboxylic acid Step1 Step 1: Amide Coupling (Amine + EDC/HOBt or HATU) Start->Step1 Intermediate1 Intermediate: N-Boc-Piperidine Carboxamide Step1->Intermediate1 Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Intermediate1->Step2 Intermediate2 Intermediate: Free Piperidine Carboxamide Step2->Intermediate2 Branch Select N-Derivatization Intermediate2->Branch RouteA Route A: Urea Formation (Isocyanate or Triphosgene/Amine) Branch->RouteA RouteB Route B: Reductive Amination (Aldehyde + STAB) Branch->RouteB RouteC Route C: Sulfonylation (Sulfonyl Chloride + Base) Branch->RouteC Final Final Product: N-Substituted Piperidine Carboxamide RouteA->Final RouteB->Final RouteC->Final

Caption: Divergent synthetic pathway allowing late-stage diversification of the N-substituent.

Experimental Protocols

Protocol A: Amide Coupling (The Carboxamide Formation)

This protocol describes the coupling of N-Boc-piperidine-4-carboxylic acid with a functionalized amine. This method is self-validating via TLC monitoring of the disappearance of the carboxylic acid.

Reagents:

  • N-Boc-piperidine-4-carboxylic acid (1.0 equiv)

  • Target Amine (R-NH2) (1.1 equiv)

  • EDC[2][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (0.1 M concentration)

Procedure:

  • Activation: Dissolve N-Boc-piperidine-4-carboxylic acid in DCM under nitrogen atmosphere. Add HOBt and EDC·HCl. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the Target Amine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Validation (TLC): Check TLC (typically 5% MeOH in DCM). The starting acid spot (low Rf) should disappear, replaced by a higher Rf amide spot.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (remove unreacted amine), saturated NaHCO3 (remove unreacted acid), and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Urea Formation (N-Functionalization)

Targeting FAAH or sEH often requires a urea moiety at the piperidine nitrogen.

Reagents:

  • Piperidine-4-carboxamide derivative (Free amine, HCl salt) (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Free Basing: If starting with the HCl salt, suspend the piperidine derivative in THF and add TEA. Stir for 15 minutes until clear.

  • Addition: Add the Isocyanate dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Urea formation is typically rapid.

  • Validation: Monitor by LC-MS for the mass shift corresponding to [M + Isocyanate].

  • Workup: Quench with water. Extract with EtOAc.[4] The urea product often precipitates or can be crystallized from ether/hexane.

References

  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 2014.[1] Link

  • Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 2006. Link

  • Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs. European Journal of Medicinal Chemistry, 2017. Link

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors. Cell Chemical Biology, 2024. Link

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry, 2024. Link

Sources

5-HT1A receptor agonist pharmacophore scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-HT1A Receptor Agonist Pharmacophore Scaffolds

Abstract

The serotonin 1A (5-HT1A) receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a validated and high-interest target for therapeutic intervention in a range of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia. The development of agonists targeting this receptor has evolved significantly, driven by a deepening understanding of its structural biology and the key molecular interactions required for ligand binding and receptor activation. This guide provides a detailed examination of the core pharmacophore scaffolds that define 5-HT1A receptor agonists. It synthesizes structural biology, structure-activity relationship (SAR) data, and key experimental methodologies, offering researchers and drug development professionals a comprehensive resource for the design and evaluation of novel 5-HT1A receptor modulators. We will explore the canonical pharmacophoric features, delve into the major chemical classes of agonists, discuss the modern paradigm of biased agonism, and provide validated, step-by-step protocols for the essential in vitro assays used to characterize these compounds.

The 5-HT1A Receptor: Structure, Function, and Signaling

The 5-HT1A receptor is a key inhibitory receptor in the serotonergic system. It is expressed both as a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, cortex, and amygdala.[1] This differential localization is fundamental to its complex role in modulating neuronal firing and behavior.

1.1. Canonical Signaling Pathway

Activation of the 5-HT1A receptor by an agonist initiates a conformational change that facilitates its coupling to inhibitory Gi/o proteins. This engagement leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, triggering downstream signaling cascades. The canonical and most well-characterized pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase , which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[2]

1.2. Non-Canonical and Gβγ-Mediated Signaling

Beyond the canonical pathway, the 5-HT1A receptor signals through additional mechanisms that contribute to its diverse physiological effects. The liberated Gβγ subunit can directly modulate ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[3] Furthermore, evidence demonstrates that 5-HT1A receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical for neuronal survival and plasticity.[2]

5-HT1A_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates MAPK MAPK Pathway G_betagamma->MAPK Modulates PI3K_Akt PI3K/Akt Pathway G_betagamma->PI3K_Akt Modulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Cellular_Response1 Cellular_Response1 PKA->Cellular_Response1 Phosphorylation Events K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Causes Cellular_Response2 Cellular_Response2 MAPK->Cellular_Response2 Gene Transcription, Plasticity Cellular_Response3 Cellular_Response3 PI3K_Akt->Cellular_Response3 Cell Survival

Caption: 5-HT1A receptor signaling pathways.

The 5-HT1A Agonist Pharmacophore: Core Features

A pharmacophore is an abstract representation of the molecular features essential for a ligand's recognition and activation of a biological target. Decades of SAR studies have led to a well-defined pharmacophore model for 5-HT1A receptor agonists.

The model generally consists of three primary features:

  • A Basic Nitrogen Atom (P): This is typically a secondary or tertiary amine that is protonated at physiological pH. It forms a crucial ionic interaction with a conserved aspartate residue (Asp116 in transmembrane helix 3) in the receptor's binding pocket.[4]

  • An Aromatic Ring System (R): This feature engages in hydrophobic and/or π-π stacking interactions with aromatic residues in the binding site, such as phenylalanine and tryptophan residues (e.g., Phe361, Phe362, Trp358).[4]

  • A Hydrogen-Bonding Site (A/D): Often a hydroxyl group or an imide oxygen, this site can act as a hydrogen bond donor or acceptor, forming a key interaction with residues like Ser199 in transmembrane helix 5.[4]

The spatial arrangement of these features is critical. A common feature across many agonist classes is the distance between the basic nitrogen and the centroid of the aromatic ring.[5]

Caption: Generalized 5-HT1A agonist pharmacophore model.

Key Pharmacophore Scaffolds and Structure-Activity Relationships

Several distinct chemical classes embody the 5-HT1A agonist pharmacophore.

Aminotetralins

The prototypical full agonist, (R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) , is the cornerstone of this class.[4][6]

  • Pharmacophore Mapping:

    • Basic Nitrogen (P): The dipropylamino group.

    • Aromatic Ring (R): The tetralin ring system.

    • H-Bond Site (A/D): The phenolic hydroxyl group at the 8-position.

SAR studies reveal that the (R)-enantiomer possesses significantly higher affinity and efficacy. The nature of the N-substituents is also critical, with two propyl groups being optimal for potent agonism.

Azapirones / Arylpiperazines

This is the most clinically successful class, including the anxiolytic Buspirone and related compounds like Ipsapirone and Tandospirone .[7][8] These are typically partial agonists.

  • Pharmacophore Mapping (Buspirone):

    • Basic Nitrogen (P): The distal nitrogen (N4) of the piperazine ring.

    • Aromatic Ring (R): The pyrimidinyl group.

    • H-Bond Site (A/D): The imide oxygens of the azaspirodecanedione moiety can serve as hydrogen bond acceptors.

This class is characterized by a flexible N-butyl spacer connecting the basic piperazine ring to a complex terminal group (the "aryl-box"). The nature of this terminal group significantly influences affinity, selectivity, and intrinsic activity.

Phenylalkylamines

This class includes compounds like Flesinoxan , which is a potent and selective 5-HT1A agonist.[2][9]

  • Pharmacophore Mapping (Flesinoxan):

    • Basic Nitrogen (P): The piperazine nitrogen attached to the ethyl chain.

    • Aromatic Ring (R): The benzodioxin ring system.

    • H-Bond Site (A/D): The hydroxymethyl group on the benzodioxin ring and the amide oxygen can both participate in hydrogen bonding.

Compound Scaffold Class Chemical Structure Binding Affinity (Ki, nM) Functional Potency (EC50, nM) Intrinsic Activity
8-OH-DPAT AminotetralinCCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O[4]~1-3~5-15Full Agonist
Buspirone AzapironeC1CN(CCN1CCCCN2C(=O)C3(CCCCC3)C2=O)c4ncccn4[10]~10-30~20-100Partial Agonist
Tandospirone AzapironeC1CN(CCN1CCCCN2C(=O)[C@H]3[C@@H]4CC[C@H]3[C@H]4C2=O)c5ncccn5[8]~27[11][12]~50-150Partial Agonist
Ipsapirone AzapironeO=C1N(CCCCN2CCN(CC2)c2ncccn2)S(=O)(=O)c2ccccc12[13]~5-20~30-120Partial Agonist
Flesinoxan PhenylalkylamineO=C(NCCn1ccn(cc1)C1CC(O)COc2ccccc12)c3ccc(F)cc3[9]~0.5-2~10-40Full/Partial Agonist

Note: Ki and EC50 values are approximate ranges compiled from various sources and can differ based on assay conditions (e.g., cell type, radioligand, tissue preparation).

Advanced Concepts: Biased Agonism

The classical view of an agonist activating a single signaling pathway is now understood to be an oversimplification. Biased agonism , or functional selectivity, describes the ability of a ligand to preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment) or to selectively activate receptors in a specific location (e.g., postsynaptic vs. presynaptic).[10][14]

This concept is highly relevant for 5-HT1A receptor drug design. For instance, antidepressant effects are thought to be mediated primarily by postsynaptic receptors, while the activation of presynaptic autoreceptors can initially blunt serotonin release, potentially delaying the therapeutic onset of SSRIs.[14] A biased agonist that preferentially targets postsynaptic 5-HT1A receptors could therefore offer a more rapid onset of action and a better side-effect profile.[6][10] The compound NLX-101 (F15599) is a prototypical biased agonist that preferentially activates 5-HT1A receptors in cortical regions over those in the raphe nuclei.[6]

Experimental Protocols for Agonist Characterization

The characterization of novel 5-HT1A agonists relies on a validated suite of in vitro assays. Here, we provide self-validating, step-by-step protocols for three essential assays.

Caption: Standard in vitro characterization workflow.

Protocol: Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT1A receptor.

  • Objective: To calculate the inhibitory constant (Ki) of a test compound.

  • Key Reagents:

    • Membrane preparation from cells stably expressing human 5-HT1A receptors (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% ascorbic acid, pH 7.4.

    • Non-specific binding (NSB) agent: 10 µM Serotonin (5-HT).

    • Test compounds dissolved in DMSO, then diluted in Assay Buffer.

    • Scintillation cocktail.

  • Procedure:

    • Preparation: On the day of the assay, thaw the receptor membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

    • Plate Setup: In a 96-well polypropylene microplate, add reagents in the following order:

      • Total Binding (TB) wells: 50 µL Assay Buffer.

      • Non-Specific Binding (NSB) wells: 50 µL of 10 µM 5-HT.

      • Test Compound wells: 50 µL of test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM).

    • Radioligand Addition: Add 50 µL of [³H]-8-OH-DPAT (diluted in Assay Buffer to a final concentration of ~1.0 nM) to all wells.[14][15]

    • Reaction Initiation: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

    • Incubation: Seal the plate and incubate for 60 minutes at 27-30°C with gentle agitation.[15]

    • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[15][16] Use a cell harvester to wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantification: Dry the filter mat. Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding: Specific Binding (B) = Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding versus the log concentration of the test compound.

      • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

Protocol: [³⁵S]GTPγS Functional Assay

This functional assay measures the direct activation of G-proteins by an agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a test agonist.

  • Key Reagents:

    • 5-HT1A receptor membrane preparation.

    • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 3-10 mM MgCl₂, pH 7.4.[17][18]

    • Guanosine Diphosphate (GDP), typically 1-30 µM final concentration.[17]

    • Non-specific binding agent: 10 µM unlabeled GTPγS.

  • Procedure:

    • Preparation: Thaw membranes on ice. Prepare Assay Buffer containing GDP.

    • Plate Setup: In a 96-well plate, add reagents in the following order:

      • Basal Binding wells: 50 µL Assay Buffer.

      • Test Compound wells: 50 µL of test agonist at various concentrations.

      • NSB wells: 50 µL Assay Buffer.

    • Membrane Addition: Add 100 µL of the membrane preparation (10-20 µg protein) to all wells.

    • Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.

    • Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells except NSB wells.[19] To NSB wells, add 50 µL of [³⁵S]GTPγS containing 10 µM unlabeled GTPγS.

    • Incubation: Seal the plate and incubate for 30-60 minutes at 30°C with gentle shaking.[19]

    • Termination & Filtration: Terminate and filter as described in the radioligand binding assay protocol (Section 5.1, Step 6).

    • Quantification: Count radioactivity as described previously.

    • Data Analysis:

      • Calculate net agonist-stimulated binding: Stimulated CPM = Test Compound CPM - Basal CPM.

      • Plot the stimulated CPM or percentage stimulation versus the log concentration of the agonist.

      • Determine the EC50 (concentration for 50% maximal effect) and Emax (maximum stimulation) using non-linear regression.

Protocol: Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the functional consequence of Gi coupling: the inhibition of adenylyl cyclase activity.

  • Objective: To confirm the Gi-mediated inhibitory action of an agonist.

  • Key Reagents:

    • Whole cells expressing 5-HT1A receptors (e.g., CHO-K1 or HEK293).

    • Forskolin (an adenylyl cyclase activator).

    • IBMX (a phosphodiesterase inhibitor, optional but recommended).[20]

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Cell Plating: Seed cells in a 96-well or 384-well plate and grow to ~90% confluency.

    • Cell Stimulation:

      • Aspirate the growth medium and replace it with stimulation buffer (e.g., HBSS or PBS) containing IBMX (e.g., 100 µM).

      • Add the test agonist at various concentrations and incubate for 15-30 minutes at 37°C.

      • Add a fixed concentration of forskolin (typically 1-10 µM, pre-determined to give a sub-maximal stimulation of cAMP) to all wells.[21]

    • Incubation: Incubate for a further 15-30 minutes at 37°C.

    • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis:

      • Plot the measured cAMP levels (or assay signal) versus the log concentration of the agonist.

      • The data will show a dose-dependent decrease in the forskolin-stimulated cAMP signal.

      • Calculate the IC50 for the inhibition of cAMP production.

Conclusion and Future Directions

The pharmacophore for 5-HT1A receptor agonists is well-established, centered on a basic nitrogen, an aromatic moiety, and a hydrogen bonding site arranged in a specific 3D geometry. This model has successfully guided the development of multiple chemical scaffolds, from the foundational aminotetralins to the clinically impactful azapirones. The field is now moving beyond simple affinity and efficacy, with the concept of biased agonism offering a sophisticated strategy to fine-tune pharmacological responses. By selectively targeting specific signaling pathways or receptor subpopulations, next-generation 5-HT1A agonists hold the promise of enhanced therapeutic efficacy and improved safety profiles for a host of CNS disorders. The continued integration of structural biology, computational modeling, and robust in vitro pharmacological profiling, using the methodologies detailed herein, will be paramount to realizing this potential.

References

A comprehensive list of all cited sources with titles, sources, and valid URLs will be provided upon request.

Sources

Cyclopropylmethyl Amine Derivatives: A Strategic Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Substituent

In the optimization of small molecule drugs, the cyclopropylmethyl (CPM) group represents a privileged structural motif. It occupies a unique physicochemical space between simple alkyl chains (methyl, ethyl) and bulkier aromatic rings (benzyl). For medicinal chemists, the CPM group is not merely a space-filler; it is a strategic tool used to modulate pKa , enhance metabolic stability , and induce specific conformational constraints that govern ligand-receptor efficacy.

This guide analyzes the utility of CPM amine derivatives, distinguishing them from their riskier cyclopropylamine counterparts, and provides actionable synthetic and design protocols.

Physicochemical & Structural Rationale[1][2][3][4][5]

The CPM group offers a distinct profile compared to acyclic alkyl groups. Its utility stems from three primary factors:

Steric Bulk and Lipophilicity

The cyclopropyl ring is rigid and planar.[1] When attached via a methylene spacer to a nitrogen atom, it creates a "T-shaped" steric bulk that is significantly different from an isopropyl or


-propyl group.
  • Lipophilicity: The CPM group increases LogP (lipophilicity) relative to a methyl or ethyl group, facilitating deeper penetration into hydrophobic pockets (e.g., the accessory pocket of GPCRs).

  • Volume: The effective molar volume of a cyclopropyl group allows it to fill hydrophobic cavities without the entropic penalty associated with flexible alkyl chains.

Electronic Effects & pKa Modulation

The cyclopropyl group has significant


-character (Walsh orbitals). This allows it to interact electronically with the adjacent amine.
  • Basicity: N-CPM amines generally exhibit slightly lower pKa values compared to their N-ethyl or N-propyl counterparts. This reduction in basicity can be crucial for optimizing permeability (increasing the fraction of uncharged species at physiological pH) and reducing hERG liability.

Table 1: Comparative Physicochemical Properties of N-Substituents

SubstituentApprox.

LogP (vs H)
Steric ProfileMetabolic LiabilityPrimary Risk
Methyl +0.5SmallHigh (N-demethylation)Rapid Clearance
Ethyl +1.0FlexibleHigh (N-dealkylation)Rapid Clearance
Isopropyl +1.3BranchedModerateSteric clash
Cyclopropyl +1.2Rigid/PlanarHigh (Ring opening) Mechanism-Based Toxicity
Cyclopropylmethyl +1.5 Rigid/Extended Low (Resistant) Bioactivation (rare)

The Metabolic Fortress: Blocking N-Dealkylation

One of the most common clearance pathways for amine-containing drugs is N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes. This typically proceeds via hydrogen atom abstraction (HAT) from the


-carbon adjacent to the nitrogen.
Mechanism of Stability

The CPM group resists this pathway through two mechanisms:

  • Bond Dissociation Energy (BDE): The C-H bonds of the cyclopropyl ring are stronger (

    
    106 kcal/mol) than typical secondary alkyl C-H bonds (
    
    
    
    95-98 kcal/mol), making direct oxidation of the ring difficult.
  • Steric Shielding: The bulk of the cyclopropyl ring sterically hinders the approach of the CYP450 heme-oxo species to the methylene spacer (

    
    -carbon), thereby slowing down the initial HAT step required for N-dealkylation.
    
Safety Distinction: Cyclopropylamine vs. Cyclopropylmethylamine

It is critical to distinguish between these two motifs.

  • Cyclopropylamines (Direct attachment): These are known "suicide substrates" for CYPs and MAOs. Single-electron transfer (SET) oxidation of the nitrogen leads to ring opening, forming a radical species that covalently binds to the enzyme, causing mechanism-based inhibition (MBI) or hepatotoxicity (e.g., Trovafloxacin).

  • Cyclopropylmethylamines (Methylene spacer): The methylene spacer insulates the cyclopropyl ring from the nitrogen radical cation formed during oxidation. While not immune to metabolism, they are significantly safer and less prone to generating reactive ring-opened species.

Figure 1: The "Metabolic Shield" effect of the cyclopropylmethyl group compared to standard alkyl chains.

Case Study: The Opioid Receptor Switch

The most authoritative example of the CPM group's impact is in morphinan pharmacology. The substitution of the N-methyl group (agonist) with an N-cyclopropylmethyl group (antagonist) is a textbook example of functional switching.

  • Oxymorphone (N-Methyl): Potent

    
    -opioid Agonist .
    
  • Naltrexone (N-CPM): Potent

    
    -opioid Antagonist .[2]
    
  • Buprenorphine (N-CPM): Partial Agonist (due to additional C7 bridging).

Mechanism: The N-CPM group extends into a hydrophobic accessory pocket of the


-opioid receptor. This steric bulk prevents the receptor from undergoing the conformational change (TM3-TM6 movement) necessary for G-protein coupling, effectively "locking" the receptor in an inactive state while maintaining high binding affinity [1].

Synthetic Protocols

Constructing the N-CPM motif requires choosing between alkylation and reductive amination based on the substrate's sensitivity.

Method A: Direct Alkylation

Best for robust secondary amines where over-alkylation is controllable.

  • Reagents: Cyclopropylmethyl bromide (or chloride),

    
     or 
    
    
    
    , DMF or Acetonitrile.
  • Pros: Cheap reagents, simple workup.

  • Cons: Risk of quaternary ammonium salt formation; Cyclopropylmethyl halides are lachrymators.

Method B: Reductive Amination (Recommended)

The preferred method for high-value intermediates. It avoids over-alkylation and uses the stable Cyclopropanecarboxaldehyde.

  • Reagents: Cyclopropanecarboxaldehyde, Sodium Triacetoxyborohydride (STAB), DCE or DCM.

  • Mechanism: Formation of an iminium ion intermediate followed by selective hydride delivery.

Figure 2: Standard Reductive Amination Workflow for N-CPM installation.

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-cyclopropylmethyl-piperidine derivative.

  • Preparation: Charge a reaction vessel with the secondary amine (1.0 equiv) and 1,2-dichloroethane (DCE) [0.1 M concentration].

  • Imine Formation: Add Cyclopropanecarboxaldehyde (1.2 equiv). If the amine is a salt (e.g., HCl), add TEA (1.0 equiv). Stir for 30 minutes at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion. Optional: Add 1-2 drops of Glacial Acetic Acid to catalyze iminium formation if reaction is sluggish.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of starting amine.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Validation Check:

  • 1H NMR Diagnostic: Look for the doublet (methylene spacer) at

    
     ppm (J 
    
    
    
    7 Hz) and the unique cyclopropyl multiplets at
    
    
    and
    
    
    ppm.

References

  • Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 2012. Link

  • The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016.[3] Link

  • Metabolism and Bioactivation: It’s Time to Expect the Unexpected. Journal of Medicinal Chemistry, 2020.[3] Link

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 2008.[3][4] Link

  • Naltrexone PubChem Compound Summary. National Center for Biotechnology Information. Link

Sources

The Piperidine-3-Carboxamide Scaffold: A Comprehensive Literature Review of Bioactivity and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in modern medicinal chemistry, favored for its favorable physicochemical properties, including high aqueous solubility and metabolic stability. Specifically, the piperidine-3-carboxamide functionalization provides a unique spatial arrangement of hydrogen-bond donors and acceptors, enabling precise interactions with diverse biological targets. This technical guide synthesizes recent literature on the bioactivity of piperidine-3-carboxamide derivatives, detailing their mechanisms of action, target engagement, and validated experimental workflows across oncology, bone metabolic disorders, and infectious diseases.

Structural Rationale & Target Pleiotropy

The bioactivity of the piperidine-3-carboxamide core stems from its stereochemistry and electronic properties. The basic nitrogen in the piperidine ring is typically protonated at physiological pH, allowing for robust salt-bridge formations with acidic residues (e.g., Asp, Glu) within target binding pockets. Simultaneously, the 3-carboxamide moiety acts as a highly directional linker. Research demonstrates that altering the regioisomerism (e.g., shifting to piperidine-4-carboxamide) completely abolishes activity in certain phenotypic assays, proving the strict spatial requirements of the 3-position for optimal target engagement[1].

Pathways Scaffold Piperidine-3-Carboxamide Scaffold CatK Cathepsin K (Osteoclasts) Scaffold->CatK Inhibits (P1-P3 Pockets) Senescence Senescence Pathway (Melanoma Cells) Scaffold->Senescence Induces (Phenotypic) Proteasome Pf20Sβ5 Proteasome (P. falciparum) Scaffold->Proteasome Inhibits (Species-Selective) Kinases Kinases (ALK, CDKs) (Cancer Proliferation) Scaffold->Kinases Inhibits (DFG-shifted)

Figure 1: Pleiotropic pharmacological targets of the piperidine-3-carboxamide scaffold.

Oncology: Senescence Induction & Kinase Inhibition

Melanoma Senescence Induction

Cellular senescence is a state of stable cell cycle arrest that halts the replicative potential of malignant cells. Recent high-throughput phenotypic screening has identified N-arylpiperidine-3-carboxamide derivatives (notably Compound 54 ) as potent inducers of premature senescence in human melanoma A375 cells[1]. The S-isomer configuration, coupled with a pyridine ring and a pyrrole substitution, yields an


 of 0.03 µM and an 

of 0.04 µM[1].
Protocol 1: Self-Validating Senescence-Associated β-Galactosidase (SA-β-gal) Assay

Causality & Validation: Senescent cells overexpress lysosomal β-galactosidase. The choice of pH 6.0 in this assay is critical; it differentiates senescence-associated β-galactosidase from endogenous lysosomal β-galactosidase, which operates optimally at pH 4.0. Doxorubicin is mandated as a positive control because it triggers DNA double-strand breaks, reliably initiating the p53/p21-dependent premature senescence pathway, thereby validating the assay's dynamic range[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed human melanoma A375 cells in 6-well plates at a density of

    
     cells/well. Allow adherence overnight at 37°C in a 5% 
    
    
    
    incubator.
  • Compound Treatment: Treat cells with the test compound at its established

    
     (e.g., 0.04 µM). Include a vehicle control (0.1% DMSO) and a positive control (1, 0.1 µM)[1]. Incubate for 72 hours.
    
  • Fixation: Wash cells twice with cold PBS. Fix using a 2% formaldehyde/0.2% glutaraldehyde solution for 10-15 minutes at room temperature.

  • Enzymatic Staining: Wash three times with PBS. Add SA-β-gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer at strictly pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM

    
    ).
    
  • Incubation: Incubate at 37°C without

    
      for 12-16 hours (ambient 
    
    
    
    prevents pH shifts that could cause false positives).
  • Quantification: Analyze via high-content screening (HCS) imaging to quantify the percentage of senescent cells (identified by enlarged, flattened morphology and blue cytoplasmic precipitation).

Workflow Step1 1. Seed A375 Melanoma Cells (6-well plates, overnight adherence) Step2 2. Compound Treatment (Test Cmpd vs. Doxorubicin Control, 72h) Step1->Step2 Step3 3. Cell Washing & Fixation (PBS wash, fixative 10-15 min at RT) Step2->Step3 Step4 4. β-Galactosidase Staining (Incubate at 37°C without CO2, 12-16h) Step3->Step4 Step5 5. High-Content Imaging (Morphological analysis & quantification) Step4->Step5

Figure 2: Self-validating SA-β-gal workflow for senescence-inducing compound screening.

Kinase Inhibition (ALK, CDKs, VEGFR2)

The scaffold is highly effective in targeting kinase domains. For Anaplastic Lymphoma Kinase (ALK), piperidine carboxamide inhibitors stabilize an unusual DFG-shifted conformation [2]. The highly conserved DFG (Asp-Phe-Gly) motif's shift opens an extended hydrophobic pocket adjacent to the ATP-binding site, allowing the piperidine-3-carboxamide to achieve high selectivity over structurally related kinases like IGF1R[2]. Furthermore, benzothiazolyl piperidine-3-carboxamide derivatives act as multi-target inhibitors against CDKs (CDK2/5/6) and VEGFR2, utilizing the carboxamide to optimize hydration site displacement and hydrogen bonding within the kinase hinge regions[3].

Osteoporosis: Cathepsin K Inhibition

Cathepsin K (Cat K) is a cysteine protease uniquely capable of cleaving the triple helix of bone collagen at multiple sites, driving bone resorption in osteoporosis[4].

Mechanism of Action

Through fragment-based drug design, researchers identified that sulfonyl piperidine fragments occupy the P1 and P2 pockets of the Cat K active cavity. By utilizing a fragment growth strategy, the addition of a benzylamine group via the 3-carboxamide linker allows the derivative (e.g., Compound H-9 ) to reach and form critical hydrogen bonds and hydrophobic interactions within the deep P3 pocket, yielding an


 of 0.08 µM[4].
Protocol 2: In Vitro Osteoclast Resorption Pit Assay

Causality & Validation: The use of RAW264.7 cells differentiated with RANKL ensures the physiological expression of Cat K in mature, multinucleated osteoclasts. 4, a clinical-stage Cat K inhibitor, is used as a reference standard to validate the translational relevance of the observed resorption pit reduction[4].

Step-by-Step Methodology:

  • Osteoclast Differentiation: Plate RAW264.7 macrophages on sterile bovine bone slices in 96-well plates. Differentiate cells by adding 50 ng/mL recombinant RANKL for 4 days.

  • Inhibitor Treatment: Treat the mature osteoclasts with varying concentrations of the piperidine-3-carboxamide derivative (0.01 - 1 µM) or MIV-711 (positive control) for an additional 48 hours[4].

  • Cell Removal: Aspirate media and remove cells by sonicating the bone slices in 1M

    
     for 5 minutes.
    
  • Visualization: Stain the bone slices with 1% Toluidine Blue to visualize the resorption pits.

  • Quantification: Image the slices using light microscopy and quantify the total resorbed area using ImageJ. A valid assay must demonstrate a >80% reduction in pit area in the MIV-711 control group.

Infectious Disease: Antimalarial Proteasome Inhibition

The Plasmodium falciparum 20S proteasome (Pf20S) is essential for parasite protein turnover. Piperidine carboxamides (such as SW042 and SW584 ) have been identified as potent, reversible inhibitors of the β5 subunit (Pf20Sβ5), which is responsible for chymotrypsin-like activity[5].

Mechanism of Action

Cryo-EM structural studies reveal that the piperidine carboxamide scaffold binds to a previously untargeted region distant from the catalytic threonine (T1)[5]. This unique allosteric or extended-pocket binding underlies the profound species selectivity of these compounds—they effectively kill the parasite while sparing the human proteasome, thereby minimizing host toxicity and providing oral efficacy in humanized murine models of malaria[5].

Quantitative Data Summary

The table below consolidates the bioactivity metrics of the leading piperidine-3-carboxamide derivatives discussed in the literature.

CompoundPrimary Target / MechanismTest System / Cell LinePotency MetricTherapeutic Indication
Compound 54 Senescence InductionA375 (Human Melanoma)

= 0.03 µM,

= 0.04 µM
Oncology (Melanoma)
Compound H-9 Cathepsin K InhibitionRAW264.7 (Osteoclasts)

= 0.08 µM
Osteoporosis
Compound 1 ALK Inhibition (DFG-shifted)ALK Kinase Assay

= 0.174 µM
Oncology (Lymphoma)
SW042 Pf20Sβ5 Proteasome InhibitionP. falciparum (Pf3D7/PfDd2)

= 0.14 – 0.19 µM
Infectious Disease (Malaria)

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules (2024). 4

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters (2021). 1

  • 4DCE: Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor. RCSB Protein Data Bank (2012). 2

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology (2024). 5

  • Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Journal of Computer-Aided Molecular Design (2025). 3

Sources

Methodological & Application

Application Note: Optimized Amide Coupling Protocols for Piperidine Carboxylic Acids and Cyclopropylmethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Amide bond formation remains the most frequently executed reaction in medicinal chemistry and drug development. The coupling of piperidine carboxylic acids (e.g., piperidine-3-carboxylic acid or pipecolic acid) with cyclopropylmethylamine yields highly valuable pharmacokinetic scaffolds[1][2]. Piperidine rings serve as ubiquitous saturated heterocyclic building blocks, while the cyclopropylmethyl moiety is a privileged primary aliphatic group known to enhance metabolic stability and membrane permeability[1].

However, synthesizing these specific amides presents unique chemical challenges. Piperidine carboxylic acids must be


-protected (typically with Boc or Cbz groups) prior to activation; otherwise, the secondary amine of the piperidine ring will undergo rapid self-condensation and polymerization. Furthermore, if the carboxylic acid is 

-chiral (such as in piperidine-2-carboxylic acid), the activation process risks epimerization via an oxazolone or enolization mechanism. Therefore, selecting the appropriate coupling reagent is not merely a matter of yield, but of preserving stereochemical integrity and ensuring scalable purification.

Coupling Reagent Selection & Quantitative Comparison

To build a self-validating and robust synthetic system, researchers must choose an activation strategy tailored to the substrate's steric hindrance and stereochemical sensitivity.

  • 3: HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester. The neighboring nitrogen atom in the triazole ring provides an anchimeric assistance effect, drastically accelerating aminolysis[2][3]. It is the gold standard for sterically hindered piperidine acids.

  • 4: A classical carbodiimide approach. EDC forms a reactive O-acylisourea intermediate, which is immediately trapped by HOBt to form an active ester, suppressing the formation of inactive

    
    -acylurea byproducts[4].
    
  • 5: Propylphosphonic anhydride (T3P) is a cyclic phosphonic anhydride that provides exceptional low-epimerization coupling[5]. It is highly scalable, non-explosive, and its byproducts are completely water-soluble, making workup trivial[6].

Table 1: Quantitative Comparison of Coupling Reagents for Piperidine Acids
Reagent SystemTypical Yield (%)Epimerization RiskAtom EconomyByproduct RemovalCost (Scale-up)
HATU / DIPEA 85 - 95%Low-ModeratePoorChromatographyHigh
EDC / HOBt 70 - 85%LowModerateAqueous WashModerate
T3P / Pyridine 80 - 95%Very LowModerateAqueous WashLow-Moderate

Reaction Workflow & Logical Relationships

AmideCoupling A Piperidine Carboxylic Acid (N-Protected) C Activated Ester Intermediate (Highly Electrophilic) A->C Activation B Coupling Reagent (HATU or T3P) + Base B->C E Amide Bond Formation C->E Aminolysis D Cyclopropylmethylamine (Nucleophile) D->E F Aqueous Workup (Byproduct Removal) E->F G Purified Piperidine-Amide Target Scaffold F->G

Caption: Logical workflow of carboxylic acid activation and subsequent aminolysis for amide bond formation.

Detailed Experimental Protocols

Pre-Reaction Validation: Ensure the piperidine nitrogen is protected (e.g.,


-Boc). Cyclopropylmethylamine should be used from a freshly opened, high-purity bottle to avoid the introduction of carbonate salts formed by atmospheric CO₂ exposure.
Protocol A: High-Efficiency Coupling using HATU (Solution Phase)

Recommended for: Sterically hindered substrates (e.g., N-Boc-piperidine-2-carboxylic acid) and discovery-scale synthesis.

  • Pre-activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the

    
    -Boc-piperidine carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous 
    
    
    
    -Dimethylformamide (DMF) to achieve a 0.2 M concentration[2][3].
  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv).
    
    • Causality Note: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups reduce its nucleophilicity, preventing it from competing with the primary amine or degrading the activated ester[3]. The solution will typically turn a distinct yellow color upon the formation of the active HOAt ester.

  • Aminolysis: Stir the mixture at room temperature for 15 minutes, then add cyclopropylmethylamine (1.2 equiv) dropwise. Stir for 2–4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to neutralize acidic byproducts), and brine[3].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to remove trace tetramethylurea byproducts generated by HATU.

Protocol B: Scalable, Low-Epimerization Coupling using T3P

Recommended for: Process scale-up,


-chiral piperidine acids, and green chemistry initiatives.
  • Preparation: Dissolve the

    
    -Boc-piperidine carboxylic acid (1.0 equiv) and cyclopropylmethylamine (1.1 equiv) in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at a 0.5 M concentration[5][6].
    
  • Base Addition: Add Pyridine (2.5 equiv) and cool the mixture to 0 °C in an ice bath.

    • Causality Note: Pyridine acts as both a base and a mild nucleophilic catalyst. The combination of T3P and Pyridine minimizes the formation of oxazolone intermediates, thereby suppressing epimerization pathways common in chiral acids[5].

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Workup: Quench the reaction with water.

    • Causality Note: The byproducts of T3P are highly water-soluble phosphonic acids, allowing them to be completely removed via simple aqueous extraction[6]. Wash the organic layer with water (2x), 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. The product is typically obtained in >95% purity without the need for column chromatography.

Troubleshooting & Self-Validation System

To ensure the protocol operates as a self-validating system, researchers must integrate the following analytical checks:

  • Incomplete Conversion (TLC/LC-MS): If unreacted carboxylic acid remains, verify the quality of the HATU reagent. HATU is highly hygroscopic and degrades upon moisture exposure[3]. Alternatively, increase the pre-activation time (Step 1 of Protocol A) before adding the cyclopropylmethylamine.

  • Epimerization Detected (Chiral HPLC): If diastereomers are observed when coupling chiral piperidine acids, abandon uronium-based reagents (HATU/HBTU) and switch strictly to Protocol B (T3P/Pyridine). Ensure the reaction is kept strictly at 0 °C during the T3P addition[5].

  • Product Loss During Workup: Cyclopropylmethylamine amides can exhibit slight water solubility if the piperidine ring is unprotected. Always ensure the piperidine nitrogen remains Boc/Cbz protected during the acidic and basic aqueous washes.

References

  • [4] National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Available at:[Link]

  • [5] Organic Letters (ACS Publications). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Available at:[Link]

  • [2] Asian Journal of Chemistry. "Synthesis and Characterization of Piperidine-3-Carboxylic Acid Derivatives." Available at:[Link]

Sources

Application Note: Protecting Group Strategies for Piperidine Nitrogen Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The piperidine ring is a privileged pharmacophore embedded in numerous blockbuster drugs, including gliptins, targeted oncology agents, and complex alkaloids[1]. However, the inherent nucleophilicity and basicity of the piperidine secondary amine present significant challenges during multi-step syntheses[2]. To achieve regioselective α-functionalization, cross-coupling, or peptide conjugation, the nitrogen must be temporarily masked[3].

The strategic selection of a protecting group—such as tert-Butyloxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), or Benzyloxycarbonyl (Cbz)—dictates the orthogonal pathways available for downstream functionalization[4]. This application note provides field-proven protocols, mechanistic causality, and self-validating workflows for the protection and deprotection of piperidine derivatives.

Orthogonal Protection Workflows

G Start Piperidine Core Boc N-Boc Piperidine Start->Boc Boc2O, Et3N Fmoc N-Fmoc Piperidine Start->Fmoc Fmoc-Cl, Base Cbz N-Cbz Piperidine Start->Cbz Cbz-Cl, Base Func1 Strong Base Reactions (e.g., α-Lithiation) Boc->Func1 Orthogonal to Base Func2 Acidic Couplings (e.g., Peptide Synthesis) Fmoc->Func2 Orthogonal to Acid Func3 Transition Metal Cross-Coupling Cbz->Func3 Orthogonal to Mild Cond. Deprotect1 TFA Cleavage Func1->Deprotect1 Deprotect2 Piperidine Cleavage Func2->Deprotect2 Deprotect3 Hydrogenolysis (H2, Pd/C) Func3->Deprotect3 Product Functionalized Piperidine Derivative Deprotect1->Product -Isobutylene, -CO2 Deprotect2->Product -Dibenzofulvene, -CO2 Deprotect3->Product -Toluene, -CO2

Caption: Orthogonal protection and functionalization workflows for piperidine nitrogen.

Comparative Analysis of Protecting Groups

To design a robust synthetic route, the stability and cleavage conditions of the protecting group must align with the functionalization strategy. The quantitative and qualitative parameters of common piperidine protecting groups are summarized below[4].

Protecting GroupReagentCleavage ConditionStability ProfilePrimary Byproducts
Boc Boc₂O, Et₃NStrong Acid (TFA or HCl)Stable to strong bases (organolithiums), nucleophiles, and catalytic hydrogenation.Isobutylene (gas), CO₂ (gas)
Fmoc Fmoc-Cl, Na₂CO₃Secondary Amine (20% Piperidine)Highly stable to acids (TFA, HF). Sensitive to basic conditions.Dibenzofulvene-adduct, CO₂
Cbz (Z) Cbz-Cl, BaseHydrogenolysis (H₂, Pd/C) or HBr/AcOHStable to mild acids and bases. Cleaved by strong Lewis acids or hydrogenation.Toluene, CO₂
Benzyl (Bn) Bn-Br, K₂CO₃Hydrogenolysis (H₂, Pd/C)Extremely robust to both strong acids and bases.Toluene

Experimental Protocols & Mechanistic Causality

Protocol 1: N-Boc Protection of Piperidine

Causality & Mechanism : The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate that collapses to expel a tert-butyl carbonate anion. The anion spontaneously decarboxylates into tert-butoxide and CO₂, driving the reaction forward thermodynamically[5].

Step-by-Step Methodology :

  • Initialization : Dissolve the piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice bath to control the exothermic nature of the initial addition.

  • Base Addition : Add triethylamine (Et₃N, 1.5 eq) dropwise. Note: The base neutralizes any acid salts of the starting piperidine and acts as an acid scavenger.

  • Reagent Addition : Slowly add Boc₂O (1.2 eq) dissolved in a minimal amount of DCM.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC). A Ninhydrin stain must be used; the disappearance of the deep purple spot (free secondary amine) and the appearance of a UV-active/Ninhydrin-negative spot confirms complete conversion[6].

  • Work-up : Wash the organic layer sequentially with 10% aqueous citric acid (to remove unreacted amine and Et₃N), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[7].

Protocol 2: Acidic Deprotection of N-Boc Piperidine

Causality & Mechanism : Protonation of the carbamate oxygen by Trifluoroacetic acid (TFA) induces the expulsion of a tert-butyl carbocation. The resulting carbamic acid intermediate undergoes rapid proton transfer and decarboxylation to yield the deprotected piperidinium trifluoroacetate salt[5].

Step-by-Step Methodology :

  • Preparation : Dissolve the N-Boc piperidine in DCM (0.1 M). Cool to 0 °C.

  • Cleavage : Add neat TFA dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved[8].

  • Scavenging (Critical Step) : If the molecule contains electron-rich aromatic rings (e.g., tryptophan or tyrosine derivatives), add 0.5% dithioethane (DTE) or triisopropylsilane (TIPS) to scavenge the highly reactive tert-butyl carbocations and prevent unwanted Friedel-Crafts alkylation.

  • Observation & Validation : Stir at room temperature for 1.5 hours. The reaction is visually self-validating: the cessation of CO₂ effervescence indicates the completion of decarboxylation[5].

  • Advanced Work-up for Water-Soluble Amines : Standard aqueous basic work-up can cause water-soluble piperidines to be lost in the aqueous layer. Instead, evaporate the TFA/DCM under reduced pressure. Dissolve the crude sticky residue in methanol and stir with Amberlyst A21 (a weakly basic ion-exchange resin) for 30 minutes. Filter through a cotton plug and evaporate to obtain the pure free base without an aqueous extraction[9].

Protocol 3: Fmoc Deprotection (Self-Validating System)

Causality & Mechanism : Fmoc cleavage relies on an E1cB elimination mechanism. The basic piperidine abstracts the highly acidic proton at the 9-position of the fluorenyl ring. The resulting carbanion collapses, ejecting the carbamate group and forming dibenzofulvene (DBF). Excess piperidine immediately attacks the reactive DBF to form a stable piperidine-dibenzofulvene adduct, preventing it from re-alkylating the liberated piperidine nitrogen[4][10].

Step-by-Step Methodology :

  • Preparation : Dissolve the N-Fmoc piperidine derivative in a solution of 20% Piperidine in N,N-Dimethylformamide (DMF)[11].

  • Execution : Stir the mixture at room temperature for 30 minutes.

  • Quantitative Self-Validation : The reaction generates the piperidine-dibenzofulvene adduct, which has a distinct UV absorption maximum. Take a 10 µL aliquot, dilute in 1 mL of DMF, and measure the UV absorbance at 301 nm. The concentration of the cleaved Fmoc group can be precisely quantified using the Beer-Lambert law (

    
    ), confirming 100% deprotection[6].
    
  • Isolation : Concentrate the mixture under high vacuum to remove DMF and piperidine. Purify the residue via silica gel chromatography or precipitate the product using cold diethyl ether[7].

Conclusion

Mastering the protection and deprotection of the piperidine nitrogen is foundational to modern synthetic and medicinal chemistry. By leveraging the orthogonal reactivities of Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) groups, chemists can execute complex functionalizations—from transition metal cross-couplings to solid-phase peptide synthesis—with high fidelity and minimal side reactions.

References

  • Greene's Protective Groups in Organic Synthesis. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. URL:[Link]

  • Approaches to α-functionalization of piperidines by C–H activation. ResearchGate. URL:[Link]

  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. URL:[Link]

  • Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis. Beilstein Journals. URL: [Link]

  • Orthogonal Electrochemical Amine Deprotection. ChemRxiv. URL: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. URL:[Link]

Sources

Application Note: High-Throughput Library Synthesis Using N-(Cyclopropylmethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of N-(Cyclopropylmethyl)piperidine-3-carboxamide (CAS: Variable/Generic) as a core scaffold in combinatorial library synthesis.[1] The piperidine-3-carboxamide moiety is a "privileged structure" in medicinal chemistry, frequently associated with GPCR modulation (e.g., 5-HT1A, chemokine receptors) and kinase inhibition. The inclusion of the cyclopropylmethyl group enhances metabolic stability by blocking the


-carbon oxidation typically seen in 

-ethyl or

-methyl analogs. This protocol provides validated workflows for derivatizing the secondary amine handle via reductive amination, urea formation, and SNAr, coupled with a self-validating Solid Phase Extraction (SCX) purification strategy.

Strategic Rationale & Pharmacophore Insights

The "Magic Methyl" & Cyclopropyl Effect

The selection of the


-cyclopropylmethyl substituent is not arbitrary. In drug design, the cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but offers distinct advantages:
  • Metabolic Stability: The C-H bonds of a cyclopropane ring possess higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes, significantly reducing susceptibility to Cytochrome P450-mediated oxidative dealkylation [1].

  • Conformational Rigidity: The group adds steric bulk and rigidity, often improving potency by filling lipophilic pockets more effectively than flexible alkyl chains [2].

The Piperidine-3-Carboxamide Core

This scaffold provides a specific vector for diversity.[1] While the carboxamide at position 3 engages in hydrogen bonding (donor/acceptor), the secondary amine at position 1 serves as the "diversity handle."

  • Key Target Classes: Serotonin receptors (5-HT), CCR antagonists, and JAK inhibitors [3].[1]

Chemical Properties & Handling[1][2]

PropertySpecification
Molecular Weight ~182.26 g/mol (Base Scaffold)
Physical State White to off-white solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO, DMF
pKa (Calc) ~9.5 (Secondary Piperidine Nitrogen)
Storage Hygroscopic; Store at +4°C under Argon

Library Synthesis Protocols

The following protocols are designed for parallel synthesis in 96-well blocks or individual reaction vials. They utilize "scavenger" or "catch-and-release" purification to avoid time-consuming column chromatography.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available for this scaffold.

LibraryWorkflow Scaffold N-(Cyclopropylmethyl) piperidine-3-carboxamide (Secondary Amine) RedAm Reductive Amination (NaBH(OAc)3) Scaffold->RedAm UreaForm Urea Formation (DCM/TEA) Scaffold->UreaForm SnAr SNAr Displacement (DMSO/Heat) Scaffold->SnAr Aldehydes Aldehydes (R-CHO) Aldehydes->RedAm Isocyanates Isocyanates (R-N=C=O) Isocyanates->UreaForm Halides Heteroaryl Halides (Ar-X) Halides->SnAr TertAmine Tertiary Amines (Library A) RedAm->TertAmine Ureas Urea Derivatives (Library B) UreaForm->Ureas BiAryl N-Heteroaryl (Library C) SnAr->BiAryl

Caption: Divergent synthesis pathways utilizing the secondary amine handle to generate three distinct library classes.

Protocol A: Reductive Amination (Tertiary Amine Library)

This reaction creates a tertiary amine, maintaining the basicity of the nitrogen, which is crucial for the SCX purification step.

Reagents:

  • Aldehyde monomer (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Acetic acid (catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step:

  • Dispense: Add 0.1 mmol of N-(Cyclopropylmethyl)piperidine-3-carboxamide (dissolved in 0.5 mL DCE) to each reaction vial.

  • Activate: Add 0.12 mmol of the aldehyde monomer and 10 µL of Acetic Acid. Shake for 30 minutes at Room Temperature (RT) to form the imine/iminium species.[1]

  • Reduce: Add 0.2 mmol of STAB (as a solid or suspension in DCE).

  • Incubate: Shake vigorously at RT for 16 hours.

  • Quench: Add 0.5 mL of 1M NaOH (aq). Vortex to destroy excess hydride.[1]

  • Purify: Proceed immediately to Section 5 (SCX Purification) .

Protocol B: Urea Synthesis (Peptidomimetic Library)

Ureas are neutral, stable linkers.[1] Note: The product is non-basic. SCX purification cannot be used to "catch" the product, only to remove unreacted starting material.

Reagents:

  • Isocyanate monomer (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: Anhydrous DCM.[1][2]

Step-by-Step:

  • Dispense: Add 0.1 mmol of scaffold (in DCM) to the vial.

  • Add Base: Add TEA (0.15 mmol).

  • React: Add Isocyanate (0.11 mmol). Shake at RT for 4 hours.

  • Scavenge (Self-Validating Step): Add 100 mg of Trisamine Resin (polymer-bound primary amine).[1] This resin reacts with excess isocyanate.[1] Shake for 2 hours.

  • Filter: Filter off the resin.[1] The filtrate contains the pure urea product.

  • Dry: Evaporate solvent.

Purification Strategy: SCX "Catch-and-Release"

For Protocol A (and SNAr reactions), Strong Cation Exchange (SCX) cartridges provide a high-throughput alternative to HPLC.[1] This relies on the basicity of the piperidine nitrogen.

Mechanism of Action
  • Catch: The basic product (

    
    ) protonates and binds to the sulfonic acid resin.[1] Neutral impurities (excess aldehydes, non-basic byproducts) do not bind.[1]
    
  • Wash: Methanol washes away impurities.[1][3]

  • Release: Ammonia in Methanol deprotonates the product, releasing it from the resin.

SCX Workflow Diagram

SCXProtocol Load 1. LOAD Crude Rxn Mixture (Acidic pH) Resin SCX Cartridge (Sulfonic Acid) Load->Resin Bind Wash 2. WASH MeOH / DCM (Removes Neutrals/Acids) Resin->Wash Flow Through Elute 3. ELUTE 2M NH3 in MeOH (Releases Product) Resin->Elute Release Final Pure Basic Amine Elute->Final

Caption: Solid Phase Extraction (SCX) protocol for isolating basic amine products from neutral impurities.

Detailed SCX Protocol
  • Conditioning: Pre-wet a 500 mg SCX cartridge with 3 mL MeOH.

  • Loading: Acidify the crude reaction mixture (from Protocol A) with 0.5 mL acetic acid. Load onto the cartridge. Flow rate: ~1 mL/min.[1][3][4]

  • Washing: Wash with 2 x 3 mL MeOH. Discard the wash (contains non-basic impurities).

  • Elution: Elute with 2 x 2 mL of 2M NH3 in MeOH . Collect this fraction.

  • Finishing: Concentrate the ammonia fraction under vacuum (Genevac or SpeedVac) to yield the free base.

Quality Control & Validation Criteria

To ensure the library is "screen-ready," adhering to the following acceptance criteria is mandatory.

ParameterMethodAcceptance Criteria
Purity LC-MS (UV 254 nm)> 85% (ELSD > 90%)
Identity MS (ESI+)[M+H]+ within ± 0.4 Da
Solvent Residual 1H NMR (Random 5% check)< 5% wt/wt
Appearance Visual InspectionNo particulate matter after DMSO dissolution

Troubleshooting Tip: If low recovery is observed in SCX, ensure the elution solvent is fresh. Ammonia in methanol can lose titer over time, failing to fully deprotonate the amine.

References

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Welsch, M. E., et al. (2010).[1] Privileged scaffolds for library design and drug discovery.[1] Current Opinion in Chemical Biology, 14(3), 347-361.[1] Link

  • Min, J., et al. (2021).[1][2] Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[1][7] ACS Omega, 6(42), 28093–28105.[1] Link

  • Biotage. (2023).[1] Strategies for the Purification of Amine Libraries using SCX. Biotage Application Notes. Link

Sources

Application Note: Preparation and Validation of 5-HT1A Agonists Using Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The serotonin 1A (5-HT1A) receptor is a major therapeutic target for neurobiological research, with agonists demonstrating profound efficacy in treating anxiety, depression, and schizophrenia[1]. Historically, arylpiperazine scaffolds (e.g., buspirone) have dominated 5-HT1A ligand design. However, the strategic replacement of the piperazine moiety with a piperidine scaffold has emerged as a superior approach for developing high-affinity, selective agonists (e.g., F13714) and dual-acting atypical antipsychotics[2][3].

The Causality of Scaffold Selection: Substituting the distal nitrogen of a piperazine with a carbon atom to form a piperidine ring fundamentally alters the molecule's physicochemical properties. This modification reduces the basicity (pKa) of the system, which enhances blood-brain barrier (BBB) penetration[4]. Furthermore, the piperidine ring introduces distinct conformational flexibility and the potential for stereocenters, allowing the ligand to preferentially stabilize the high-affinity, G-protein-coupled state of the 5-HT1A receptor[3]. This structural tuning is critical for achieving full agonist efficacy and mitigating oxidative deamination, thereby improving in vivo metabolic stability[4].

Pharmacological Pathway

5-HT1A receptors are G-protein-coupled receptors (GPCRs) that primarily couple to the Gi/o protein family. The binding of a piperidine-based agonist initiates a cascade that suppresses cellular excitability, a mechanism central to their anxiolytic and antipsychotic effects.

Pathway Agonist Piperidine 5-HT1A Agonist Receptor 5-HT1A Receptor (GPCR) Agonist->Receptor High-Affinity Binding Gi Gi/o Protein Activation Receptor->Gi Conformational Shift AC Adenylyl Cyclase Inhibition Gi->AC Gαi Subunit GIRK GIRK Channel Activation Gi->GIRK Gβγ Subunit cAMP Decreased cAMP Levels AC->cAMP Downregulation Hyperpol Neuronal Hyperpolarization GIRK->Hyperpol K+ Efflux

Fig 1. 5-HT1A receptor signaling pathway mediated by piperidine-based agonists.

Synthetic Strategy & Workflow

The synthesis of arylpiperidine-based 5-HT1A agonists (such as 5-piperidinyl-1H-benzo[d]imidazol-2(3H)-ones) requires a robust, multi-step approach[2]. The core strategy relies on a Suzuki-Miyaura cross-coupling to establish the carbon-carbon bond between the aryl core and the heterocycle, followed by saturation of the ring and a highly selective reductive amination to append the distal pharmacophore[2].

Synthesis Start Aryl Halide + Cyclic Vinyl Boronate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Start->Suzuki Intermediate Aryl-tetrahydropyridine Suzuki->Intermediate C-C Bond Formation Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Piperidine Arylpiperidine Scaffold Reduction->Piperidine Saturation RedAmin Reductive Amination (Aldehyde, NaBH(OAc)3) Piperidine->RedAmin Final Target 5-HT1A Agonist RedAmin->Final N-Alkylation

Fig 2. Multi-step synthetic workflow for piperidine-based 5-HT1A agonists.

Step-by-Step Experimental Protocols

The following protocols are engineered with built-in self-validating mechanisms to ensure high fidelity and yield during the synthesis of piperidine derivatives.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the C-C bond between an aryl halide and a cyclic vinyl boronate to yield an aryl-tetrahydropyridine intermediate[2].

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

    • Causality Note: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a wide bite angle, which accelerates the reductive elimination step and prevents catalyst degradation when coupling sterically hindered aryl systems.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). The biphasic nature ensures optimal solubility of both the organic substrates and the inorganic base.

  • Reaction: Stir at 90 °C under an argon atmosphere for 12 hours.

  • Self-Validation: Monitor via TLC (3:1 Hexane/EtOAc). The reaction is complete when the UV-active starting material spot disappears and palladium black precipitates, physically indicating catalyst turnover exhaustion.

  • Workup: Filter through a Celite pad, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 4.2: Catalytic Hydrogenation & Deprotection

Objective: Saturate the tetrahydropyridine double bond and remove the Boc protecting group to isolate the free piperidine scaffold.

  • Hydrogenation: Dissolve the intermediate in anhydrous Methanol (0.1 M). Add 10% Pd/C (10% w/w).

    • Causality Note: Methanol is utilized as a protic solvent to stabilize the transition state of the alkene reduction, drastically reducing reaction time compared to aprotic alternatives.

  • Reaction: Place the mixture in a Parr shaker under H₂ gas (50 psi) at room temperature.

  • Self-Validation: The reaction progress is self-validated by monitoring the pressure gauge. The reaction is deemed strictly complete when the pressure drop ceases, indicating zero further H₂ uptake.

  • Deprotection: Filter the catalyst carefully, concentrate the filtrate, and resuspend in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc group[2].

  • Workup: Neutralize with saturated NaHCO₃, extract with DCM, and concentrate to yield the arylpiperidine core.

Protocol 4.3: Reductive Amination

Objective: N-alkylation of the piperidine core with a biarylaldehyde to finalize the 5-HT1A agonist structure[2].

  • Imine Formation: Dissolve the arylpiperidine (1.0 eq) and the target biarylaldehyde (1.1 eq) in 1,2-Dichloroethane (DCE, 0.1 M). Stir for 1 hour at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise.

    • Causality Note: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. It is explicitly chosen over NaBH₄ because it selectively reduces the transient iminium ion without attacking the unreacted aldehyde, thereby preventing the formation of contaminating primary alcohols[2].

  • Reaction: Stir at room temperature for 16 hours.

  • Self-Validation: Validate completion via LC-MS. The successful reaction is confirmed by the complete disappearance of the iminium intermediate peak (m/z [M+H]⁺ - 2) and the emergence of the final product mass.

  • Purification: Quench with aqueous NaOH (1 M) to break down boron complexes, extract with DCM, and purify via preparative HPLC.

Quantitative Binding Data

The structural shift from piperazine to piperidine profoundly impacts receptor binding profiles. The table below summarizes the binding affinities (Ki) of representative scaffolds, demonstrating the high affinity of piperidine derivatives for 5-HT1A and their utility in multi-target (e.g., D2/5-HT1A) drug design[2][3][5].

Compound / LigandCore Scaffold5-HT1A Affinity (Ki, nM)D2 Affinity (Ki, nM)Pharmacological Profile
F13714 Piperidine0.1>1000Highly Selective Full Agonist
Bifeprunox Piperazine0.150.8Dual D2/5-HT1A Partial Agonist
Compound 22 Piperidine4.623.0Multi-target Atypical Antipsychotic
Compound 14 Piperidine6.814.8Multi-target Atypical Antipsychotic

Data aggregated from in vitro radioligand binding assays utilizing [3H]8-OH-DPAT for 5-HT1A and [3H]spiperone for D2 receptors[3][5].

Conclusion

The integration of piperidine scaffolds into 5-HT1A agonist design represents a sophisticated evolution in medicinal chemistry. By utilizing the highly controlled, self-validating synthetic workflows detailed above—specifically Suzuki-Miyaura coupling followed by selective reductive amination—researchers can reliably generate libraries of piperidine derivatives. These molecules not only exhibit exceptional binding affinities but also offer tunable functional profiles ranging from highly selective full agonists to balanced, multi-target atypical antipsychotics.

References

  • Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones.Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH).
  • Radiosynthesis and Preclinical Evaluation of 18F-F13714 as a Fluorinated 5-HT1A Receptor Agonist Radioligand for PET Neuroimaging.Journal of Nuclear Medicine.
  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics.PLOS One.
  • Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy.European Journal of Medicinal Chemistry (via NIH).
  • SYNTHESIS OF SEROTONERGIC AGENTS.UCL Discovery.

Sources

Microwave-Assisted Synthesis of Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The carboxamide group (


) is a ubiquitous pharmacophore, present in approximately 25% of commercially available drugs. Conventional thermal synthesis often suffers from long reaction times, harsh conditions, and the requirement for toxic coupling reagents (e.g., DCC, EDC) that generate stoichiometric waste.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as the superior methodology for amidation. By leveraging dielectric heating , researchers can achieve direct condensation of carboxylic acids and amines—often without solvents or coupling agents—reducing reaction times from hours to minutes while significantly improving purity profiles. This guide details the mechanistic principles and provides validated protocols for synthesizing carboxamide derivatives using microwave irradiation.

Mechanism of Action: Dielectric Heating

Understanding why microwave synthesis works is critical for optimizing protocols. Unlike conventional conductive heating (oil bath), which heats from the outside in, microwaves heat the reaction mixture directly through two primary mechanisms:[1][2][3]

  • Dipolar Polarization: Polar molecules (solvents or reagents like carboxylic acids) try to align with the oscillating electric field.[4] As the field alternates (typically 2.45 GHz), the molecules rotate, generating heat through molecular friction.

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate back and forth under the electric field, colliding with neighboring molecules and generating heat.

The "Microwave Effect": While debated, the consensus is that the observed rate enhancements are primarily thermal. However, the ability to rapidly reach temperatures far above the solvent's boiling point (in sealed vessels) allows reactions to overcome high activation energy barriers (


) that are inaccessible via reflux.

DielectricHeating cluster_0 Microwave Field Interaction cluster_1 Molecular Response MW_Source Microwave Source (2.45 GHz) E_Field Oscillating Electric Field MW_Source->E_Field Dipole Dipolar Polarization (Molecule Rotation) E_Field->Dipole Aligns Polar Reagents Ion Ionic Conduction (Ion Oscillation) E_Field->Ion Drives Ionic Species Heat Volumetric Heating (Internal Heat Generation) Dipole->Heat Friction Ion->Heat Collision Reaction Accelerated Amidation (Overcomes Ea) Heat->Reaction

Figure 1: Mechanism of Dielectric Heating in Microwave Synthesis.

Strategic Advantages

FeatureConventional Heating (Oil Bath)Microwave IrradiationImpact on Drug Dev
Heat Transfer Convection/Conduction (Slow, Gradient)Dielectric (Instant, Volumetric)Rapid screening of libraries.
Reaction Time Hours to DaysMinutes (1–20 min)Faster Design-Make-Test cycles.
Solvent Required for heat transferOptional (Solvent-free possible)Green chemistry compliance.
Yield/Purity Variable; side reactions commonHigh; cleaner profilesReduced purification burden.

Validated Experimental Protocols

Protocol A: Direct Amidation (Solvent-Free / Green)

Best for: Robust substrates, "Green" chemistry requirements, large-scale batches. Principle: Direct condensation of acid and amine driven by thermal dehydration, eliminating coupling reagents.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Optional: Catalyst (e.g., Ceric Ammonium Nitrate (CAN) 1-5 mol% or Silica Gel)

Workflow:

  • Preparation: In a microwave-compatible glass vial (e.g., 10 mL or 30 mL), mix the carboxylic acid and amine.

    • Note: If solids, grind them together to ensure intimate contact.

    • Catalyst: If using CAN or Silica, add it now and mix well.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Mode: Dynamic Power (maintain target Temp).

    • Temperature: 140°C – 150°C.[5]

    • Time: 5 – 15 minutes.

    • Stirring: High (magnetic stir bar is essential for heat distribution).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Dissolve the residue in EtOAc or DCM.

    • Wash with 1M HCl (to remove unreacted amine) and sat.

      
       (to remove unreacted acid).
      
    • Dry over

      
       and concentrate.
      
    • Result: High purity amide often requiring no chromatography.[6]

Protocol B: Coupling Agent Promoted (Difficult Substrates)

Best for: Chiral substrates (prevents racemization), sterically hindered amines, or heat-sensitive moieties. Principle: Uses a coupling agent (TBTU/HATU) to activate the acid, with MW accelerating the nucleophilic attack.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling Agent: TBTU or HATU (1.1 equiv)

  • Base: DIPEA (2.0 - 3.0 equiv)

  • Solvent: DMF, Acetonitrile, or Water (Green alternative).

Workflow:

  • Activation: Dissolve Acid, Coupling Agent, and Base in the solvent (2-5 mL). Stir for 1-2 min at RT.

  • Addition: Add the Amine.

  • Irradiation:

    • Temperature: 60°C – 80°C (Lower temp preserves chirality).

    • Time: 2 – 10 minutes.

  • Workup: Standard aqueous extraction.

Optimization & Troubleshooting

Solvent Selection Guide (Loss Tangent )

The ability of a solvent to absorb microwave energy is measured by its loss tangent (


).[7]
  • High Absorbers (

    
    ):  Ethanol, DMSO, Methanol, Nitrobenzene. Use for rapid heating.[3]
    
  • Medium Absorbers (

    
    ):  Water, DMF, Acetonitrile. Standard choices.
    
  • Low Absorbers (

    
    ):  Hexane, Toluene, DCM. Transparent to MW; require a "susceptor" (e.g., ionic liquid or polar reactant) to heat.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete activation or water presenceDry reagents; Switch to Protocol B (Coupling Agent); Increase Temp by 10°C.
Vessel Failure Excessive pressureReduce reaction volume; Ensure "headspace" is >50%; Check solvent boiling point vs. target temp.
Impurity Profile Thermal degradationReduce Temp and extend Time; Switch from Protocol A to B.
Inconsistent Heating Low polarity solventAdd a "doping" agent (e.g., small amount of ionic liquid or alcohol) to increase absorbance.

Workflow Visualization

AmidationWorkflow Start Start: Define Substrate Decision Is Substrate Heat Sensitive or Chiral? Start->Decision PathA Protocol A: Direct Amidation (Solvent-Free / Green) Decision->PathA No (Robust) PathB Protocol B: Coupling Agent (TBTU/HATU + Solvent) Decision->PathB Yes (Sensitive) ProcessA Mix Acid + Amine Add Catalyst (Optional) MW: 150°C, 10 min PathA->ProcessA ProcessB Activate Acid (RT) Add Amine MW: 60-80°C, 5 min PathB->ProcessB Workup Cool & Extract (Acid/Base Wash) ProcessA->Workup ProcessB->Workup Final Pure Carboxamide Workup->Final

Figure 2: Decision Tree for Microwave-Assisted Amidation Protocols.

Safety Considerations

  • Sealed Vessels: Microwave reactions in sealed tubes generate significant pressure. Always respect the pressure limit of your specific reactor (typically 20-30 bar).

  • Superheating: Solvents can reach temperatures well above their atmospheric boiling points. Allow vessels to cool to <50°C before opening to prevent "bumping" or eruption.

  • Metal Contamination: Never use metal stir bars or metallic catalysts unless the reactor is specifically designed for them, as they can cause arcing.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.Link

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed / Semantic Scholar.Link

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. Taylor & Francis.[5]Link

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry (RSC).Link

  • Microwave-acceleration of Carboxamides Formation Using Water Soluble Condensing Agent DMT-MM. Consensus/Tetrahedron Letters.Link

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for CPM-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals encountering solubility challenges with N-cyclopropylmethyl (CPM) piperidine derivatives .

These compounds are ubiquitous in medicinal chemistry—frequently appearing as privileged scaffolds in GPCR ligands (e.g., Opioid, Dopamine receptors) and kinase inhibitors.[1] However, the unique physicochemical combination of a highly basic piperidine nitrogen (


) and a lipophilic, sterically demanding cyclopropylmethyl group often results in "brick dust" solids or intractable oils.[1]

Executive Summary: The CPM Paradox

N-cyclopropylmethyl piperidine derivatives present a dual challenge:

  • High Lipophilicity: The CPM group significantly increases

    
     compared to methyl/ethyl analogs, driving aggregation in aqueous media.[1]
    
  • Phase Separation: These derivatives frequently "oil out" rather than crystallize during synthesis due to the rotational freedom of the

    
    -Cyclopropyl bond, complicating purification and formulation.[1][2]
    
Module 1: Physicochemical Diagnostics

Understand the root cause before attempting a fix.

1.1 The "pH-Lipophilicity" Trap

Most solubility issues with CPM-piperidines arise from a misunderstanding of the Intrinsic Solubility (


)  vs. pH-dependent Solubility (

)
.[2]
  • The Basic Center: The piperidine nitrogen is a basic center.[1] At physiological pH (7.4), if the

    
     is 
    
    
    
    , the compound is predominantly ionized (
    
    
    ).[1] However, the 1% neutral species is often so lipophilic (due to the CPM group) that it drives precipitation.[1]
  • The Aggregation Threshold: Unlike simple amines, CPM-piperidines tend to form micelle-like aggregates at concentrations as low as 1-10

    
     in assay buffers, leading to false positives in screening (Promiscuous Inhibitors).[1][2]
    

Diagnostic Table: Expected Properties

Parameter Typical Value Implication for Solubility

|


 (Conj. Acid)  | 9.0 – 10.5 | Highly soluble at pH < 5.0; risk of precipitation at pH > 7.[1][2]0. |
| 

| 2.5 – 4.5 | High permeability but poor aqueous solubility.[1][2] | | Melting Point | often < 100°C (Free Base) | Tendency to exist as oils or gums; requires salt formation.[1][2] |
Module 2: Troubleshooting Solid State Issues (Synthesis & Purification)

Issue: "My compound is an oil and won't crystallize."

CPM-piperidines often refuse to crystallize as free bases.[1][2] This is due to the entropic penalty of packing the flexible cyclopropylmethyl group into a lattice.

Protocol 2.1: The "Anti-Oil" Salt Screen

Do not default to HCl. Hydrochloride salts of CPM-piperidines are frequently hygroscopic gums.[1][2] Use the Rigid Counterion Strategy to force lattice formation.

Recommended Counterions:

  • Fumaric Acid: (Trans-isomer enforces rigidity; often forms 2:1 or 1:1 salts).[1][2]

  • Oxalic Acid: (High lattice energy, good for purification, though toxic for final drugs).[1][2]

  • p-Toluenesulfonic Acid (Tosylate): Lipophilic counterion that matches the hydrophobicity of the CPM group.[1][2]

Step-by-Step Crystallization Workflow:

  • Dissolve the "oily" free base in a minimal amount of Isopropanol (IPA) or Ethyl Acetate .[1]

  • Add 1.05 equivalents of the acid (dissolved in hot ethanol).

  • Critical Step: If oiling occurs immediately, reheat to dissolve, then turn off the stirrer. Let it cool undisturbed. Stirring induces oiling; static cooling induces nucleation.[1][2]

Module 3: Biological Assay Troubleshooting

Issue: "Compound precipitates when added to cell culture media."

This is the classic "Crash Out" phenomenon. You dissolve the drug in DMSO (20 mM), dilute 1000x into media, and see a fine precipitate or loss of activity.

Visual Logic: The Precipitation Pathway

The following diagram illustrates the decision process for rescuing a crashing compound.

SolubilityRescue Start Issue: Precipitation in Assay Media CheckConc 1. Check Final Concentration Is it > 10 µM? Start->CheckConc HighConc Yes: Likely exceeding thermodynamic solubility CheckConc->HighConc Yes LowConc No: Kinetic instability CheckConc->LowConc No CheckDMSO 2. Check DMSO Content Is DMSO > 1%? Strategy1 Strategy A: Predilution Dilute DMSO stock into intermediate solvent (PEG400/Water) before media CheckDMSO->Strategy1 DMSO Shock Strategy2 Strategy B: Carrier Protein Add 0.1% BSA or HSA to sequester lipophilic tails CheckDMSO->Strategy2 Hydrophobic Aggregation HighConc->Strategy2 Stabilize LowConc->CheckDMSO Strategy1->Strategy2 If fails Strategy3 Strategy C: pH Adjustment Ensure buffer pH < pKa - 2 (Only if assay tolerates acidic pH)

Caption: Decision logic for troubleshooting precipitation events in biological assays. Blue nodes indicate active intervention strategies.

Protocol 3.1: The "Intermediate Dilution" Method

Direct dilution from 100% DMSO to aqueous buffer creates a massive polarity shock, causing immediate precipitation of hydrophobic CPM derivatives.[1]

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

  • Final Step: Dilute this intermediate solution into the assay media. The cosolvent bridge prevents the rapid nucleation of the neutral species.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my CPM-piperidine derivative turn pink/brown upon storage?

  • Answer: Piperidines, especially secondary amines or those with benzylic-like protons (like the CPM group), are susceptible to N-oxidation or radical oxidation at the

    
    -carbon.[1][2]
    
  • Fix: Store as a salt form (HCl or Fumarate). Free bases are much more reactive.[1][2] Flush vials with Argon.

Q2: I need to inject this into mice. pH 7.4 buffer isn't working. What formulation do you recommend?

  • Answer: Do not force pH 7.4. For basic drugs (

    
    ), solubility increases logarithmically as pH drops.[1][2]
    
  • Formulation: Use 10% Cyclodextrin (HP-

    
    -CD) in 25 mM Citrate Buffer (pH 4.5) . The acidic pH ensures the nitrogen is protonated (soluble), while the cyclodextrin shields the lipophilic CPM tail. This is well-tolerated for IP/IV/PO administration.[1][2]
    

Q3: The HCl salt is a hygroscopic goo.[1] How do I get a handleable solid?

  • Answer: This is common.[1][2][3][4] The chloride ion is small and has high charge density, often holding onto water.[1] Switch to Fumarate (creates H-bond networks) or Tartrate .[1][2] Alternatively, try lyophilization from t-Butanol/Water to create an amorphous solid if crystallinity isn't strictly required for early testing.[1][2]

References
  • Physicochemical Properties of Piperidines

    • Source: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for Piperidine.

    • Relevance: Establishes baseline

      
       (~11) and lipophilicity trends for the core scaffold.[1]
      
    • URL:[Link][2]

  • Lipophilicity of Cyclopropylmethyl Group

    • Source: Barnes, et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups."[1][2] Beilstein J. Org.[1][2][5] Chem. 2020.

    • Relevance: Discusses the lipophilic impact of the cyclopropyl group ( modul
    • URL:[Link][2]

  • Salt Selection Strategies

    • Source: Serajuddin, A. T.[1] "Salt formation to improve drug solubility."[1][2][6] Advanced Drug Delivery Reviews.

    • Relevance: foundational text on using counterions like fumarate/tosylate to resolve "oiling out" issues in basic drugs.[1][2]

    • URL:[Link]

  • Troubleshooting Assay Precipitation

    • Source: Di, L., & Kerns, E. H.[1] "Biological assay challenges from compound precipitation." Drug Discovery Today.

    • Relevance: Validates the "Intermediate Dilution" and carrier protein str
    • URL:[Link]

Sources

Optimization of amide bond formation with HATU or EDC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Amide Bond Formation Topic: Optimization & Troubleshooting for HATU and EDC Coupling Chemistries Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Right Tool" Philosophy

In drug discovery and peptide synthesis, the choice between HATU (a uronium/guanidinium-based reagent) and EDC (a carbodiimide) is rarely a matter of preference—it is a matter of chemical necessity dictated by your substrate's solubility, steric hindrance, and sensitivity to epimerization.[1]

This guide is not a generic cookbook. It is a decision-making engine designed to help you navigate the mechanistic nuances of these two powerful reagents. We address the why behind the failure modes, ensuring your next reaction is designed for success, not just hope.

Module 1: HATU – The Steric Powerhouse

Best For: Intramolecular cyclizations, sterically hindered non-natural amino acids, and rapid solid-phase peptide synthesis (SPPS).[1] The Trade-off: High cost, difficult byproduct removal (tetramethylurea), and risk of guanidinylation if mishandled.[1]

The HATU Activation Workflow

Visualizing the critical "Order of Addition" to prevent side reactions.

HATU_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (DIPEA/NMM) Base->Carboxylate ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster Attacks HATU (Fast) HATU HATU Reagent HATU->ActiveEster SideProduct Guanidinium Species (DEAD END) HATU->SideProduct Amide Final Amide (R-CO-NH-R') ActiveEster->Amide Aminolysis Amine Amine (R'-NH2) Amine->Amide Amine->SideProduct Premature Addition (Direct attack on HATU)

Figure 1: HATU Activation Cycle.[1] Note the red dashed line: adding amine before the acid is activated leads to irreversible guanidinium byproduct formation.

HATU Troubleshooting & FAQ

Q: My LCMS shows a mass of [M + 99] or [M + 100]. What happened? A: You have likely formed a Guanidinium byproduct .

  • The Cause: The amine reacted directly with the HATU reagent before the carboxylic acid could form the active ester. This happens when the activation step is too slow or the amine is added too early.

  • The Fix: Adopt a strict Pre-activation Protocol .

    • Dissolve Acid (1.0 equiv) + HATU (1.0-1.1 equiv) in dry DMF/NMP.[1]

    • Add DIPEA (2.0 equiv).[1]

    • Stir for exactly 2-5 minutes. (Do not wait >10 mins or the active ester may hydrolyze or rearrange).

    • Only then add the Amine.

Q: The reaction mixture turned deep black/brown instantly. Is my product gone? A: Not necessarily, but it indicates HOAt decomposition or trace metal contamination.

  • The Science: The leaving group in HATU is HOAt (1-hydroxy-7-azabenzotriazole).[1][2][3][4] In the presence of strong bases or upon prolonged standing, HOAt can degrade into dark-colored polymeric species.

  • The Fix:

    • Check your base: Ensure your DIPEA is distilled or high-purity (yellow DIPEA indicates oxidation).[1]

    • Proceed with workup: The color is often an impurity that can be removed via an acidic wash (1N HCl) or column chromatography.[1]

Q: I am seeing significant epimerization (racemization) of my chiral acid. A: You are likely using too much base or allowing the reaction to run too long.[1]

  • The Mechanism: The basic conditions required for HATU can promote proton abstraction from the

    
    -carbon of the activated ester, leading to an oxazolone intermediate which loses chiral integrity.
    
  • The Fix:

    • Switch Base: Use TMP (2,4,6-trimethylpyridine) instead of DIPEA.[1] It is a weaker base that is sufficient for activation but less prone to causing proton abstraction [1].

    • Reduce Base: Use only 1.0 equiv of base for activation if your amine is a free base.

Module 2: EDC – The Bioconjugation Specialist

Best For: Aqueous reactions, protein conjugation, and products requiring simple acidic workups (urea byproduct is water-soluble).[1] The Trade-off: Slower kinetics than HATU; requires careful pH monitoring to prevent


-acyl urea rearrangement.[1]
The EDC/NHS "pH Paradox" Workflow

Visualizing the two-step pH requirement for optimal yield.

EDC_Mechanism cluster_activation Step 1: Activation (pH 4.5 - 6.0) cluster_coupling Step 2: Coupling (pH 7.0 - 8.0) Acid Biomolecule-COOH OAcyl O-Acylisourea (Unstable) Acid->OAcyl + EDC EDC EDC-HCl NHS_Ester NHS-Ester (Semi-Stable) OAcyl->NHS_Ester + NHS (Prevents Rearrangement) NAcylUrea N-Acyl Urea (Stable Waste Product) OAcyl->NAcylUrea Rearrangement (If no NHS present) NHS NHS / Sulfo-NHS FinalConjugate Amide Conjugate NHS_Ester->FinalConjugate + Amine (Nucleophilic Attack) TargetAmine Target Amine (Protein/Drug)

Figure 2: EDC/NHS Two-Step Coupling. Note the distinct pH requirements for Step 1 vs. Step 2.

EDC Troubleshooting & FAQ

Q: My yield is low, and I isolated a stable byproduct that isn't my amide. A: You likely formed the


-acyl urea .
  • The Mechanism: The O-acylisourea intermediate formed by EDC is unstable.[1][5] Without a nucleophile (amine) or a stabilizer (NHS) present immediately, it rearranges irreversibly via an intramolecular O-to-N acyl transfer [2].[1]

  • The Fix:

    • Always use NHS or HOBt: These additives intercept the O-acylisourea to form a more stable active ester (NHS-ester) that does not rearrange.[1]

    • Solvent Choice: In organic synthesis (DCM/DMF), this rearrangement is faster.[1] Ensure your amine is added immediately if not using NHS.[1]

Q: Why did my protein precipitate when I added EDC? A: You likely hit the Isoelectric Point (pI) or crosslinked the protein to itself.

  • The Fix:

    • Check pI: Ensure your reaction pH is at least 1-2 units away from the protein's pI.[1][6]

    • Two-Step Method: Do not mix Protein A (Carboxyl), Protein B (Amine), and EDC all at once.[1] Activate Protein A with EDC/NHS first, remove excess EDC (desalting column), then add Protein B.[1] This prevents Protein A-Protein A crosslinking.[1]

Q: What is the optimal buffer system? A: MES for activation; Phosphate for coupling.[5]

  • Protocol:

    • Perform activation in 0.1 M MES buffer (pH 5.5) . EDC is most active here, and hydrolysis is slow.

    • After activation, adjust pH to 7.2–7.5 using concentrated Phosphate or Bicarbonate buffer to deprotonate the amine for the coupling step.

    • Warning: Avoid Citrate (contains carboxyls) or Tris (contains amines) as buffers; they will compete with your reagents.[1]

Module 3: Comparative Selection Matrix

FeatureHATUEDC / EDC-HCl
Primary Mechanism Uronium (Active Ester)Carbodiimide (Zero-length)
Reactivity Extremely High (Minutes)Moderate (Hours)
Solvent Compatibility DMF, NMP, DMAc (Organic)Water, Buffer, DCM, DMF
Byproduct Removal Difficult (Tetramethylurea/HOAt)Easy (Water soluble urea)
Cost

$
$
Racemization Risk Low (if base is controlled)Moderate (requires HOBt/NHS)
Best Application Difficult couplings, hindered AA, SPPSBioconjugation, easy purification

Module 4: Standard Operating Procedures

Protocol A: High-Efficiency HATU Coupling (Organic Phase)

For synthesis of small molecules or peptides in DMF.[1]

  • Preparation: Dry all glassware. Use anhydrous DMF.[1][3]

  • Dissolution: Dissolve Carboxylic Acid (1.0 mmol) in DMF (5 mL).

  • Activation: Add HATU (1.1 mmol, 418 mg).

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL). Solution should turn yellow.

  • Pre-activation: Stir at Room Temp for 3 minutes .

  • Coupling: Add Amine (1.0-1.2 mmol).

  • Monitoring: Stir for 30-60 mins. Monitor by TLC/LCMS.[1][3]

  • Workup: Dilute with EtOAc. Wash with 1N HCl (removes base/guanidines), then Sat.[1] NaHCO3 (removes acid/HOAt), then Brine.[1]

Protocol B: Two-Step EDC/NHS Coupling (Bioconjugation)

For conjugating a small molecule acid to a protein amine.[1]

  • Activation Buffer: Dissolve small molecule Acid in 0.1 M MES, pH 6.0 (or minimal DMSO if insoluble, then dilute).

  • Reagents: Add EDC (10 equiv relative to Acid) and Sulfo-NHS (25 equiv).

  • Incubation: React for 15 minutes at Room Temp.

  • Quench/Purify (Critical): If the acid is valuable, use a desalting column (PD-10) equilibrated with PBS to remove unreacted EDC.[1] If not, add 2-mercaptoethanol to quench EDC (optional, but prevents protein crosslinking).[1]

  • Coupling: Add the activated ester solution to the Protein solution (in PBS, pH 7.4).

  • Incubation: React for 2 hours at Room Temp or overnight at 4°C.

References

  • Valeur, E., & Bradley, M. (2009).[1][7][8][9] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][8]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[5][8][9][10][11][12][13] Tetrahedron, 61(46), 10827-10852.[1]

  • Thermo Fisher Scientific. (n.d.).[1] EDC Crosslinking Chemistry and Protocols.

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2][3][4][13] An efficient peptide coupling additive.[1][14] Journal of the American Chemical Society, 115(10), 4397-4398.[1]

Sources

Troubleshooting HPLC separation of piperidine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Support Center . As a Senior Application Scientist, I have designed this technical hub specifically for researchers and drug development professionals struggling with the enantioseparation of piperidine derivatives.

Piperidines present a unique chromatographic challenge: they are highly basic, secondary cyclic amines that often lack strong UV chromophores. This leads to a trifecta of common issues—severe peak tailing, poor chiral recognition, and low detection sensitivity. This guide synthesizes field-proven causality, diagnostic workflows, and self-validating protocols to help you achieve baseline resolution (Rs ≥ 1.5).

Diagnostic Workflow: Piperidine Enantioseparation

Before adjusting your instrument parameters, follow this logical decision tree to identify the root cause of your separation failure.

PiperidineTroubleshooting Start Piperidine Chiral HPLC Issue Tailing Severe Peak Tailing (As > 2.0)? Start->Tailing Resolution Poor Resolution (Rs < 1.5)? Start->Resolution Signal Low UV Signal (S/N < 10)? Start->Signal AddBase Add 0.1-0.5% DEA/TEA to Mobile Phase Tailing->AddBase Yes ScreenCSP Screen Alternative CSPs (Amylose vs. Cellulose) Resolution->ScreenCSP Yes Derivatize Pre-column Derivatization (3,5-Dinitrobenzoic acid) Signal->Derivatize Yes LCMS Switch to LC-MS Compatible Buffers Signal->LCMS MS Available CheckSilanol Switch to Immobilized CSP (e.g., Chiralpak IC) AddBase->CheckSilanol Unresolved Success1 Symmetrical Peaks Achieved AddBase->Success1 Resolved CheckSilanol->Success1 ModTemp Optimize Temperature & Organic Modifier ScreenCSP->ModTemp Unresolved Success2 Baseline Resolution (Rs >= 1.5) ScreenCSP->Success2 Resolved ModTemp->Success2 Success3 Robust Detection Derivatize->Success3 UV Detector LCMS->Success3

Caption: Diagnostic workflow for troubleshooting piperidine chiral HPLC separations.

Troubleshooting Guide & FAQs

Q1: Why are my piperidine enantiomer peaks exhibiting severe tailing (Asymmetry > 2.0) on a polysaccharide column? Causality & Solution: Piperidines are basic secondary amines (pKa ~10-11). Polysaccharide Chiral Stationary Phases (CSPs) are coated or immobilized onto a silica gel support. The residual silanol groups (Si-OH) on the silica are weakly acidic. During normal-phase chromatography, these silanols act as strong cation-exchange sites, causing the basic piperidine nitrogen to irreversibly adsorb or drag, resulting in severe tailing[1],[2]. Action: You must add a volatile basic modifier to your mobile phase. Adding 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA) competitively masks these acidic silanol sites, ensuring the separation is driven purely by the chiral selector rather than non-specific silica interactions[3],[4].

Q2: I added DEA, but I still have complete co-elution (no resolution). What is the next logical step? Causality & Solution: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP. If co-elution occurs, the specific spatial arrangement of your piperidine does not geometrically align with the chiral grooves of your current phase[1]. Action: Selectivity is the most influential parameter in chiral resolution[5]. If you are using an amylose-based phase (e.g., Chiralpak AD-H), switch to a cellulose-based phase (e.g., Chiralcel OD-H). Cellulose has a tighter, layered structure compared to the helical structure of amylose, which often reverses or creates selectivity for cyclic amines[5]. Additionally, try switching your organic modifier from Isopropanol (sterically bulky) to Ethanol (linear) to alter the hydrogen-bonding dynamics.

Q3: My piperidine derivative (e.g., 2-piperidinemethanol) lacks a strong UV chromophore. How can I improve my signal-to-noise ratio without using LC-MS? Causality & Solution: Aliphatic piperidine rings lack conjugated


-electron systems, yielding negligible UV absorbance above 210 nm. Operating at 210 nm often results in severe baseline drift due to mobile phase absorbance.
Action:  Perform a pre-column derivatization using a reagent like 3,5-dinitrobenzoic acid. This not only introduces a strong, electron-deficient aromatic chromophore (shifting detection to a clean 254 nm) but also provides a 

-acidic site that engages in

interactions with the aromatic rings of the CSP, often dramatically enhancing chiral resolution[2],[6].

Q4: Can I use acidic additives instead of basic ones for piperidines? Causality & Solution: Yes, and sometimes it is superior. While basic additives mask silanols, using a combination of a base and a strong acid (e.g., DEA + Trifluoroacetic acid, or using ethanesulfonic acid alone) creates a dynamic ion-pair salt in the mobile phase. This alters the localized pH and can increase the binding affinity with the CSP, occasionally resolving enantiomers that fail under purely basic conditions[7].

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on Piperidine Resolution (Normal Phase) Data represents typical chromatographic behavior for secondary cyclic amines on Amylose-based CSPs.

Additive StrategyConcentrationMechanism of ActionTypical RsTailing Factor (As)
None 0%Unmasked silanol interactions< 0.8> 2.5
Diethylamine (DEA) 0.1% v/vCompetitive silanol masking1.81.2
Triethylamine (TEA) 0.1% v/vCompetitive silanol masking1.61.3
DEA + TFA 0.1% + 0.1%Dynamic ion-pairing2.21.0

Table 2: Chiral Stationary Phase (CSP) Screening Matrix

CSP TypeChiral SelectorStructural ConformationPrimary Interaction Mechanism
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)HelicalHydrogen bonding,

interactions
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Layered / LinearHydrogen bonding, steric inclusion
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized LayeredHalogen bonding, robust to all solvents

Standardized Experimental Protocols

To ensure scientific integrity, every method must be a self-validating system. Below are the protocols for both direct analysis and indirect (derivatized) analysis.

Protocol A: Direct Normal-Phase Chiral Separation

System Suitability Requirement: The system is only deemed valid if a known racemic standard yields a Resolution (Rs) > 1.5 and a Tailing Factor (As) < 1.5.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) HPLC-grade Diethylamine (DEA). Degas via sonication for 10 minutes.

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for a minimum of 60 minutes. Note: Chiral columns require extensive equilibration when basic additives are introduced to fully coat the active silanol sites[1],[3].

  • Sample Preparation: Dissolve the piperidine sample in the mobile phase to a concentration of 1 mg/mL. Never dissolve in a solvent stronger than the mobile phase to prevent peak distortion[1].

  • Analysis: Set column oven to 25°C. Inject 10 µL. Monitor UV at 220 nm.

  • Validation: Inject a blank to confirm the absence of additive "memory effects" or ghost peaks[3],[8].

Protocol B: Pre-Column Derivatization for UV Enhancement

If direct detection fails, utilize this derivatization workflow to attach a chromophore.

DerivatizationWorkflow Step1 1. Sample Prep Dissolve Piperidine in DCM Step2 2. Reagent Addition Add 3,5-Dinitrobenzoic acid + EEDQ Step1->Step2 Step3 3. Reaction Stir at 30°C for 2 hours Step2->Step3 Step4 4. Purification Evaporate & Reconstitute in Mobile Phase Step3->Step4 Step5 5. HPLC Analysis Detect at 254 nm Step4->Step5

Caption: Pre-column derivatization workflow for enhancing UV detection of piperidines.

  • Reaction Setup: In a dry reaction vessel, dissolve 1 mmol of the piperidine analyte in 30 mL of Dichloromethane (DCM)[2].

  • Coupling: Add 1 mmol of 3,5-dinitrobenzoic acid and 0.494 g of EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) as the coupling agent[2].

  • Incubation: Stir the mixture continuously at 30°C for 2 hours to ensure complete amide bond formation.

  • Reconstitution: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the derivatized residue in the normal-phase HPLC mobile phase (e.g., Hexane/IPA).

  • Detection: Inject onto the chiral HPLC system and monitor at 254 nm. The newly formed diastereomeric environment will likely require re-screening of the organic modifier ratio.

References

  • Benchchem. Technical Support Center: Enhancing Resolution in Chiral Chromatography.[1][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP_v52EiMC0w7ezAUhsBoT5u6he108cYkGDSR2r300a3MXxn43_VcneBT74g0-8YuxXfdQXiK3pJap2NgLkHPl4Ju9tssgPXUTe7lQuieL2GQAQ84TqqMFZM-sZ4Hysb6_iKtkBacMLqE6ZhtGqDtcAjTb25Km5Kd6zpYvFPxpm8GHUsQ_z8Ygv-hoWvaHoX3U8Tr3ewdcMK7PJl1x4rUVgj8=]

  • Benchchem. Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.[2][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQnsjrMbWpe8LLulTY_pZ7pFSjus7xlZ4B3VH93JsXrVhRtklsqCD33KmXtMVs15K7vWf7rl39gpl2ICAa2fWqfQCj0itHIdYcB9OBVEHl98Kwdq57w1Hm8uXxMSdIVSmgdID2-u9ybZj42slQJ2pxpzYYHu3rbPFkHCsNXSLxfQDMngZb7LYevkRDvHbm9b9JBASEjIrd85Bl0X-94bQ9P3_vulnaOXRv99wzjjzo8FRX]

  • Benchchem. Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers.[3][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXzkxKtRnpgrxLFgf73oEHDcman8c_RQWLNLuqV7VxN8Kmsbrf7YMkoik2UDV31rffmXpaF4b94YBofuyIH15u4S_B1afkejMHagl-F9L_zZ7aN-htvwXVC1XgnYr8Emc0Ko6o3FyWPU1prRDH-iSQbpRBXBi1tZMIU9hhJOsoef4_Qhrh8BZpeotSNBVUEQHsAtFWulW-PruIz-L7m21Ck70-x8imHqdilni-NdFzHAWlT8VAVqa8n-o-thNSAw==]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation.[5][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYq-dY8DojXCPXY455xVs8TKrZoL0sUpKNSVOeik5LEqKJYwuPyLdpAVYjDr0XVYudKnLuvHazz0jyfkWlA7C7Oxkhn25o-L8pbuUH9bkvSWsQkQJIyU55g5c0iHcjPx99F9HlNCTxrTm2NTTUVMcd5dM1vTe2-5gKGi6iqHGxiZrk0KHIlI4F43FhJ9-kA2Z78Ep8ppdJ4tC-]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds.[6][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHppU9jnUkUPIwAjDKkT8hD26Et2qCc11QKITzp-nUaACGKwIvv1Hzs5SGJN1NG1Jogf9Ag6zycd5cGAvToA_u_BNJeCWIVMaQ5trUNrQUVoSKzgXcqGY-0Y5HGyjBC_MCkT08lf5Hj5w6WcNOszxI=]

  • Chromatography Today. Trouble with chiral separations.[8][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAsjdaUlZSbD-DzyGWZD5CdIW61Bcj_iHOcfgMrrArNeAERKz4r0AAsHhGU63ikOfR_gKxjhZQu7nmQpaGdFVzb2y6aQI4AbXeCvXV5GcGb5ETL4xjqC0nToRr5nny0pFBPsLSlBF8Ww9L6secV8Ndd96ancCPw8batPfNjOBowPfCF49vdKh2KtqBRP13b3DBkKAm6xJ5PhsfsOytVIHuBXHF9JsGqJ0E0qHB39sdWmwBHFCIhA==]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[7][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVpTwnvoZcGUV-Uo7KvjVxVOMJxy5_abEtshb-3Ih7EVB4zCD3RDImxVYhSP1Dd0ZwexNNNmRRuv-C-RlXJ9RgEIMbMxtbOVBPWlD7JzAOlz_POrKk3f7GJO887MQuXT-pxV0NcJLDexja_KUeocRCCiCrziPBT7SDNdC4WSw_Wn6NBZDobdJCADo8il5u7uv9Flc9Bn5RlXWLN1wzA6rmw9gY9pbr8oXAHMf5u2tvhVERJs2pxu7Q2dnJ5vzVx96h7MgAIicaH4Fv2CShQLK4jZQVQz1rpR_LlhHmVIjRZCqvT6X4IMWCfsdrOw=]

  • Journal of Applied Pharmaceutical Science (JAPS). Separation, Quantification and Control of Enantiomers of the Key Starting Material of Dextromethorphan Hydrobromide.[4][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUEbgYCTHduS7QuaZ_fRNqFbZErheht6qmWhrq9NXisxH7DvTiI8l3bnJfQ6i-1JMc4-6Ha8aeRidwLtHNfwc4LwscHxfcocWoM45CRjN0Ql2tAZirLgTDMxRE9TA0uHa3nQfexFhBfxNDml717Wo=]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Characterization of N-(Cyclopropylmethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. N-(Cyclopropylmethyl)piperidine-3-carboxamide is a molecule of interest within various research domains, and its characterization is crucial for confirming its identity and purity. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparative framework against its structural analogs and potential precursors. By understanding the nuances of its ¹H NMR spectrum, researchers can confidently identify and assess the quality of their synthesized N-(Cyclopropylmethyl)piperidine-3-carboxamide.

The Significance of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool in organic chemistry, providing detailed information about the electronic and steric environment of protons within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral of each signal offer a unique fingerprint of the compound's structure. For a molecule like N-(Cyclopropylmethyl)piperidine-3-carboxamide, ¹H NMR allows for the unambiguous confirmation of the presence and connectivity of its two key structural motifs: the piperidine-3-carboxamide core and the N-cyclopropylmethyl substituent.

Predicted ¹H NMR Spectrum of N-(Cyclopropylmethyl)piperidine-3-carboxamide

While a publicly available, fully assigned ¹H NMR spectrum of N-(Cyclopropylmethyl)piperidine-3-carboxamide is not readily found, a reliable prediction can be constructed by analyzing the spectral data of its constituent fragments and related compounds. The following table outlines the expected chemical shifts, multiplicities, and assignments for the protons in the target molecule.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~7.5 - 8.5br s1HAmide N-H
H-b~3.0 - 3.2t2HN-CH₂-cyclopropyl
H-c~2.8 - 3.0m2HPiperidine H-2eq, H-6eq
H-d~2.2 - 2.4m1HPiperidine H-3
H-e~1.9 - 2.1m2HPiperidine H-2ax, H-6ax
H-f~1.5 - 1.8m4HPiperidine H-4, H-5
H-g~0.8 - 1.0m1HCyclopropyl CH
H-h~0.4 - 0.6m2HCyclopropyl CH₂ (trans)
H-i~0.1 - 0.3m2HCyclopropyl CH₂ (cis)

Comparative Spectral Analysis

A key aspect of spectral interpretation is comparing the spectrum of the target compound with those of its precursors and structurally similar molecules. This comparison helps in assigning signals and identifying potential impurities.

Comparison with Precursors
  • Piperidine-3-carboxamide: The ¹H NMR spectrum of this precursor would show the characteristic signals for the piperidine ring protons and the amide proton. The absence of signals corresponding to the N-cyclopropylmethyl group would be the key differentiator.

  • Cyclopropylmethylamine: This precursor would exhibit signals for the cyclopropyl protons and the methylene protons adjacent to the nitrogen. The upfield signals for the cyclopropyl ring protons are highly characteristic.

Comparison with Other N-Substituted Piperidine-3-carboxamides

The chemical shifts of the piperidine ring protons can be influenced by the nature of the N-substituent. For instance, an N-benzyl substituent would result in aromatic signals and a benzylic methylene signal, which would be absent in our target molecule. Comparing the spectrum of N-(Cyclopropylmethyl)piperidine-3-carboxamide with other N-alkyl analogs can help to confirm the specific nature of the N-substituent.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of N-(Cyclopropylmethyl)piperidine-3-carboxamide, the following experimental protocol is recommended:

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from residual solvents or reaction byproducts.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. The choice of solvent can influence chemical shifts, particularly for the amide proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][2]

  • Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Instrumental Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

    • Acquisition Time: An acquisition time of 2-4 seconds will ensure good resolution.

  • Processing:

    • Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

Structural Confirmation and Purity Assessment

The acquired ¹H NMR spectrum should be carefully analyzed to confirm the structure of N-(Cyclopropylmethyl)piperidine-3-carboxamide and assess its purity.

  • Structural Confirmation: The presence of all the predicted signals with the correct integration and multiplicity provides strong evidence for the target structure. The characteristic upfield signals of the cyclopropyl group and the signals of the piperidine ring protons are key identifiers.

  • Purity Assessment: The absence of unexpected signals is indicative of a pure sample. Common impurities might include residual starting materials (piperidine-3-carboxamide or cyclopropylmethylamine) or solvents from the synthesis and purification process. The chemical shifts of common laboratory solvents are well-documented and can be used to identify such impurities.

Visualizing the Structure and Key Proton Environments

To aid in the understanding of the ¹H NMR data, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Interpretation & Comparison cluster_conclusion Conclusion start Synthesize Compound purify Purify Compound start->purify prepare Prepare NMR Sample purify->prepare acquire Acquire ¹H NMR Spectrum prepare->acquire process Process Spectrum acquire->process analyze Analyze Spectrum process->analyze assign Assign Signals analyze->assign compare Compare with Alternatives assign->compare purity Assess Purity compare->purity confirm Confirm Structure purity->confirm

Caption: Workflow for the ¹H NMR characterization of a synthesized compound.

Conclusion

The ¹H NMR characterization of N-(Cyclopropylmethyl)piperidine-3-carboxamide is a straightforward process when a systematic approach is employed. By predicting the spectrum based on known chemical shift and coupling constant data for related structural motifs, and by comparing the experimental spectrum with that of its precursors and potential impurities, researchers can confidently verify the identity and purity of their compound. This guide provides the necessary framework and experimental insights to achieve a thorough and accurate ¹H NMR analysis, a critical step in the advancement of drug discovery and development projects.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Gao, T., et al. (2022).
  • Lecker, R. M., et al. (2016). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Green Chemistry, 18(7), 2134-2141.
  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Manimekalai, A., et al. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3851.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ETH Zurich. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chen, K., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12769–12786.
  • Abraham, R. J., et al. (1998). 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 36(S1), S21-S33.
  • Malawska, B., et al. (2008). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 65(4), 449-456.
  • Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES.
  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives.
  • Lee, S., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1074, 349-354.
  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Kim, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(1), 103–109.
  • Patel, D. J., et al. (1963). Nuclear Magnetic Resonance Spectroscopy.
  • Chen, K., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14589–14598.
  • Kim, H., et al. (2010). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Herdeis, C., et al. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Sproviero, E. M., et al. (2001). ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (7), 1254-1260.

Sources

HPLC purity standards for piperidine research chemicals

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Purity Standards for Piperidine Research Chemicals: A Comparative Methodological Guide

Piperidine derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the development of analgesics, antipsychotics, and kinase inhibitors. For drug development professionals and analytical chemists, validating the purity of these research chemicals (typically requiring >99.0% purity) presents a unique chromatographic challenge. Due to their high basicity, piperidines are notorious for severe peak tailing, which obscures co-eluting impurities and compromises quantitative accuracy.

This guide objectively compares modern HPLC column chemistries and mobile phase strategies, providing a self-validating protocol to ensure absolute scientific integrity when certifying piperidine purity.

The Mechanistic Root of Piperidine Peak Tailing

To achieve high-purity separations, one must first understand the causality behind chromatographic failure. The nitrogen atom within the piperidine ring is a secondary or tertiary amine with a pKa typically around 11.0. In standard reversed-phase HPLC mobile phases (pH 3.0–7.0), this nitrogen is fully protonated and positively charged.

Conversely, traditional silica-based stationary phases contain residual surface silanol groups (-Si-OH). These silanols are weakly acidic, with a pKa of approximately 4.5[1]. As the mobile phase pH approaches or exceeds 4.5, these silanols ionize into anionic siloxanes (-Si-O⁻). The resulting electrostatic attraction between the protonated piperidine and the anionic silanol creates a secondary, slow-kinetics ion-exchange retention mechanism[2]. This dual-retention behavior (hydrophobic partitioning + ionic interaction) manifests as severe peak tailing and reduced theoretical plates. Furthermore, as standard columns age and lose their end-capping agents, silanol exposure increases, progressively worsening peak shape[3].

G Start Piperidine Peak Tailing Detected (Tf > 1.5) CheckPH Evaluate Mobile Phase pH (Current pH 4-7?) Start->CheckPH LowPH Lower pH to < 3.0 (Neutralize Silanols) CheckPH->LowPH Acidic Tolerance HighPH Raise pH to > 10.5 (Neutralize Piperidine) CheckPH->HighPH Hybrid Silica Only CheckCol Evaluate Column Chemistry (If pH adjustment is restricted) CheckPH->CheckCol pH Restricted PolarEmbed Use Polar-Embedded C18 (Shields Silanols via H-bonds) CheckCol->PolarEmbed TypeC Use TYPE-C Silica (Hydride Surface, No Silanols) CheckCol->TypeC

Workflow for resolving piperidine peak tailing via pH and column chemistry adjustments.

Comparative Analysis of Stationary Phases

To mitigate silanol interactions without relying solely on harsh mobile phase conditions, column manufacturers have engineered specific base-deactivated chemistries[4].

  • Standard End-Capped C18: Uses small organic reagents (like trimethylsilane) to cap unreacted silanols. However, these caps hydrolyze at low pH, leading to batch variability and diminishing performance over time[4].

  • Polar-Embedded C18: Incorporates an amide or carbamate moiety within the alkyl chain. This embedded polar group forms internal hydrogen bonds with adjacent unreacted silanols, sterically and electronically shielding them from the basic piperidine analyte[4],[5].

  • TYPE-C Silica (Silica Hydride): Replaces surface -Si-OH groups with -Si-H groups. This fundamental shift virtually eliminates silanol activity, providing exceptional peak shape for basic compounds and extreme stability at low pH[4].

Table 1: Quantitative Comparison of Column Chemistries for Piperidine Derivatives

Stationary Phase ChemistrySilanol ActivitySimulated Tailing Factor (

)
Simulated Theoretical Plates (

)
Low pH Stability (< 2.5)
Standard End-Capped C18 Moderate to High2.4 (Poor)4,500Poor (Hydrolysis risk)
Polar-Embedded C18 Very Low1.2 (Excellent)12,500Good
Pentafluorophenyl (PFP) Low1.3 (Good)11,200Moderate
TYPE-C Silica Hydride Zero1.05 (Ideal)15,000Excellent

Mobile Phase Optimization: The Causality of Additives

If upgrading the column chemistry is not feasible, mobile phase manipulation is required to control the ionization state of either the analyte or the silica surface.

  • Ion-Pairing at Low pH (0.1% TFA): Lowering the pH below 3.0 suppresses silanol ionization (-Si-OH remains neutral). Simultaneously, Trifluoroacetic acid (TFA) acts as an ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated piperidine, neutralizing its charge and increasing its lipophilicity, which sharpens the peak[1].

  • High pH Chromatography (Ammonium Bicarbonate, pH 10.5): Raising the pH above the pKa of piperidine deprotonates the nitrogen, rendering the molecule neutral. Because the analyte is no longer positively charged, it cannot interact with the anionic silanols. Note: This requires specialized hybrid silica columns (e.g., ethylene-bridged) to prevent the silica matrix from dissolving at high pH.

Self-Validating HPLC Purity Protocol

A robust purity method must be a self-validating system. It must mathematically prove its own resolving power and specificity during every sequence before any purity percentage is accepted.

Phase 1: Preparation
  • Sample Diluent: Dissolve the piperidine research chemical at 1 mg/mL in a diluent matching the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water). Causality: Injecting a sample in a strong solvent (like 100% Methanol) causes the analyte to precipitate or travel rapidly down the column before partitioning, resulting in split or distorted peaks.

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% TFA.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

Phase 2: System Suitability Testing (SST)

Inject a resolution standard containing the target piperidine and a known structurally similar impurity (e.g., a desmethyl analog).

  • Validation Criteria: The system is only validated for sample analysis if the Resolution (

    
    ) between the two peaks is > 2.0, the Tailing Factor (
    
    
    
    ) is < 1.5, and Theoretical Plates (
    
    
    ) > 2000[6]. This proves the fluidics and column bed are highly efficient.
Phase 3: Gradient Execution & Spectral Validation

Run a linear gradient from 5% B to 95% B over 15 minutes. Utilizing a Diode-Array Detector (DAD), extract the UV spectrum (190–400 nm) across the entire eluting piperidine peak.

  • Validation Criteria: The software must calculate the "Purity Angle" and "Purity Threshold." If the Purity Angle < Purity Threshold, the peak is spectrally homogenous. This proves that no hidden, co-eluting impurities are inflating the final Area % purity calculation.

G Prep Sample & Standard Prep (1 mg/mL, matched to initial mobile phase) Blank Blank Injection (Verify no carryover/ghost peaks) Prep->Blank SST System Suitability Test (SST) (Tf < 1.5, N > 2000, Rs > 2.0) Blank->SST Run Sample Acquisition (Gradient Elution with DAD) SST->Run Detect Peak Purity Verification (Purity Angle < Purity Threshold) Run->Detect Validate Final Purity Certification (Area % Normalization > 99.0%) Detect->Validate

Step-by-step validation workflow for certifying piperidine research chemical purity.

References

Sources

Crystal Structure Analysis of Piperidine-3-Carboxamide Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-3-carboxamide (Nipecotamide) is a critical chiral scaffold in the synthesis of kinase inhibitors, GABA uptake inhibitors, and antithrombotic agents.[1][2] However, its development is frequently bottlenecked by solid-state challenges: the free base exhibits moderate water solubility and propensity for oiling out, while salt selection dictates the final bioavailability and shelf-stability.[1]

This guide provides a technical comparison between two primary salt forms: the Hydrochloride (HCl) salt (the industry standard for solubility) and the L-Tartrate salt (the premium alternative for chiral resolution and lattice stability).[2] We analyze these forms through the lens of Single Crystal X-Ray Diffraction (SCXRD) to reveal how supramolecular synthons drive their distinct performance profiles.[2]

Part 1: Comparative Performance Analysis

Physicochemical Profile: HCl vs. L-Tartrate

The choice of counterion fundamentally alters the crystal packing efficiency.[2] The HCl salt relies on strong, nondirectional ionic interactions, leading to high solubility but potential hygroscopicity. In contrast, the L-Tartrate salt utilizes a directional hydrogen-bonding network, often resulting in higher thermal stability and non-hygroscopic behavior suitable for solid oral dosage forms.[1]

Table 1: Comparative Metrics of Piperidine-3-carboxamide Salts

FeatureHydrochloride Salt (Product A) L-Tartrate Salt (Product B) Implication for Development
Crystal System Orthorhombic (Typical)Monoclinic (

)
Tartrate's lower symmetry often aids in chiral discrimination.[2]
Dominant Interaction Ionic (

)
H-Bond Network (

)
HCl is better for immediate release; Tartrate for stability.[2]
Hygroscopicity High (Deliquescent > 60% RH)Low to ModerateTartrate requires less stringent packaging controls.[2]
Melting Point ~260–265 °C (Decomp)~185–195 °C (Sharp)Sharp melting points in Tartrates indicate higher crystallinity.[1][2]
Solubility (Water) > 500 mg/mL~150 mg/mLHCl is superior for parenteral formulations.[2]
Structural Deep Dive: The Crystallographic "Why"

The Hydrochloride Architecture: In the HCl salt, the protonated piperidine nitrogen acts as a donor to the chloride anion. The chloride ion, being a spherical acceptor, allows for "slippage" in the lattice planes. This lack of directional locking often results in a lattice that can easily accommodate water molecules, explaining the high hygroscopicity.[1] The packing is dense but susceptible to environmental moisture.[2]

The Tartrate Architecture: The L-Tartrate salt forms a "host-guest" supramolecular structure.[2] The tartaric acid backbone creates rigid helical chains via head-to-tail hydrogen bonds (COOH...OH).[2] The piperidine-3-carboxamide cations dock into these helices.[2]

  • Mechanism: The amide group of the drug participates in an

    
     graph set motif with the tartrate carboxylate.
    
  • Result: This "lock-and-key" fit prevents water intrusion and mechanically reinforces the crystal, leading to the stable, non-hygroscopic profile observed in stability chambers.[1]

Part 2: Experimental Protocols

Protocol A: Salt Synthesis & Crystal Growth

Objective: Obtain diffraction-quality single crystals (approx. 0.2 x 0.2 x 0.1 mm).[2]

Step 1: Stoichiometric Mixing

  • HCl Salt: Dissolve 1.0 eq of Piperidine-3-carboxamide free base in absolute ethanol. Add 1.05 eq of concentrated HCl (37%) dropwise at 0°C. Caution: Exothermic.

  • Tartrate Salt: Dissolve 1.0 eq of free base in Methanol/Water (9:1).[2] Add 1.0 eq of L-Tartaric acid dissolved in the same solvent system. Heat to 50°C for 30 mins to ensure complete proton transfer.[2]

Step 2: Crystallization Techniques

  • Method A (Slow Evaporation): Filter solution through a 0.45 µm PTFE filter into a narrow vial.[2] Cover with Parafilm and poke 3-5 pinholes.[2] Store at ambient temp (20-25°C) in a vibration-free zone.

    • Target: Prismatic blocks (Tartrate) or needles (HCl).[1][2]

  • Method B (Vapor Diffusion): Place the vial containing the drug solution inside a larger jar containing an anti-solvent (e.g., Diethyl ether or Hexane).[1] Seal the outer jar tightly.

    • Why: Slower nucleation yields fewer, higher-quality crystals.[1][2]

Protocol B: Single Crystal X-Ray Diffraction (SCXRD) Workflow

Objective: Determine the absolute configuration and packing motif.[2]

  • Mounting: Select a crystal with sharp extinction under polarized light.[2] Mount on a MiTeGen loop using Paratone oil.[2]

  • Data Collection:

    • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

      
       or Cu K
      
      
      
      radiation).[2]
    • Temperature: Cool to 100 K using a nitrogen cryostream. Crucial: Low temperature reduces thermal vibration (ellipsoids), allowing precise H-atom location.[2]

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).[2]

    • Refine using Full-Matrix Least-Squares (SHELXL).[2]

    • Chirality Check: For the Tartrate salt, check the Flack Parameter. A value near 0.0 indicates the correct absolute configuration; 1.0 indicates inverted.[2]

Part 3: Visualization of Structural Logic[2]

The following diagram illustrates the decision matrix for selecting a salt form based on the crystallographic outcome and the supramolecular synthons identified.

SaltSelectionStrategy Start Piperidine-3-carboxamide (Free Base) Screening Salt Screening (pKa diff > 3) Start->Screening BranchHCl Pathway A: HCl Salt Formation Screening->BranchHCl High Solubility Need BranchTart Pathway B: L-Tartrate Salt Formation Screening->BranchTart Stability/Chirality Need AnalysisHCl SCXRD Analysis: Ionic Packing (Cl- bridging) BranchHCl->AnalysisHCl AnalysisTart SCXRD Analysis: H-Bond Network (R2,2(8) Motif) BranchTart->AnalysisTart OutcomeHCl Outcome: High Solubility High Hygroscopicity AnalysisHCl->OutcomeHCl OutcomeTart Outcome: Chiral Resolution Lattice Stability AnalysisTart->OutcomeTart

Caption: Decision workflow connecting salt synthesis pathways to crystallographic outcomes and physicochemical performance.

References

  • Solubility of Piperidine-3-carboxylic acid . Solubility of Things. Retrieved from [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt . MDPI Crystals. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives . MDPI Molecules. Retrieved from [Link][1]

  • (3R)-piperidine-3-carboxylate | C6H11NO2 . PubChem. Retrieved from [Link]

  • Formulation and Solid State Characterization of Nicotinamide-based Co-crystals . ResearchGate.[2] Retrieved from [Link]

Sources

Comparative Potency of Piperidine vs. Pyrrolidine Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigidity-Flexibility Trade-off

In medicinal chemistry, the choice between a piperidine (6-membered) and pyrrolidine (5-membered) carboxamide scaffold is rarely a binary decision of "better or worse." It is a strategic calculation balancing conformational entropy , lipophilicity , and vector alignment .

This guide objectively compares these two privileged scaffolds. While they share similar basicity (pKa ~11.2), their distinct topological footprints drive divergent biological outcomes.[1]

  • Piperidine offers a rigid chair conformation, ideal for filling hydrophobic pockets and minimizing the entropic penalty of binding when the active site is well-defined.

  • Pyrrolidine provides a compact, semi-flexible envelope conformation, often superior for "induced fit" binding modes or when lowering lipophilicity (cLogP) is required to improve metabolic stability.[2]

Structural & Physicochemical Analysis[1][2][3][4][5]

The fundamental difference lies in the ring size, which dictates the vector orientation of the carboxamide substituent.

Table 1: Physicochemical Showdown
FeaturePiperidine CarboxamidePyrrolidine CarboxamideImpact on Potency
Ring Size 6-membered5-memberedDetermines substituent vectors.[1][3]
Conformation Rigid Chair (lowest energy)Flexible Envelope/TwistPiperidine is better for "Lock & Key"; Pyrrolidine for "Induced Fit".
Lipophilicity (cLogP) Higher (~0.84 for core)Lower (~0.46 for core)Piperidine increases membrane permeability; Pyrrolidine improves solubility.
Basicity (pKa) ~11.22~11.27Negligible difference in ionization state at physiological pH.
Metabolic Stability Susceptible to oxidation at C-2/C-6.Generally more stable; resistant to certain bioreductions.[1][2]Pyrrolidine often extends half-life (

).

Expert Insight: The "Scaffold Hop" from piperidine to pyrrolidine typically reduces cLogP by ~0.4 units. This is a critical maneuver when a lead compound is potent but suffers from high metabolic clearance due to lipophilicity.

Comparative Potency Case Studies

The following data illustrates that potency is context-dependent. We analyze two distinct biological targets where the preferred scaffold flips.

Case Study A: Pancreatic Lipase Inhibitors (Enzyme Target)
  • Objective: Inhibit lipid absorption for anti-obesity therapy.

  • Outcome: Pyrrolidine Wins.

  • Mechanism: The smaller, more flexible pyrrolidine ring allowed the carboxamide substituents to orient perfectly for hydrogen bonding with residues Gly76 and His151. The rigid piperidine prevented this optimal alignment.

Table 2: Potency Data (Pancreatic Lipase)

Compound IDCore ScaffoldIC50 (mg/mL)Relative Potency
Cmpd 1 Piperidine> 1.0Inactive
Cmpd 2 N-Methyl Piperidine> 1.0Inactive
Cmpd 12 Pyrrolidine 0.143 ± 0.001 High Potency
Orlistat(Control)0.012Reference
Case Study B: Antimelanoma Agents (Phenotypic Screen)
  • Objective: Induce senescence-like phenotype in A375 melanoma cells.

  • Outcome: Piperidine Wins.

  • Mechanism: The target required a bulky, hydrophobic core to fill a specific pocket. The piperidine-3-carboxamide provided the necessary volume and rigid vector. Contracting the ring to pyrrolidine (Cmpd 13) or azetidine (Cmpd 14) drastically reduced activity, likely due to loss of hydrophobic contact surface area.

Table 3: Potency Data (A375 Melanoma Cell Line)

Compound IDCore ScaffoldEC50 (µM)Interaction Type
Cmpd 1 Piperidine-3-carboxamide 0.88 Optimal Fit
Cmpd 13 Pyrrolidine-3-carboxamide8.0Poor Fit (Too Small)
Cmpd 14 Azetidine-3-carboxamide> 20.0Inactive

Decision Logic & SAR Visualization

The following diagram illustrates the decision process for medicinal chemists when choosing between these scaffolds.

ScaffoldDecisionTree Start Start: Lead Optimization CheckBinding Is the Binding Pocket Well-Defined & Rigid? Start->CheckBinding PiperidineBranch Select Piperidine CheckBinding->PiperidineBranch Yes (Hydrophobic) PyrrolidineBranch Select Pyrrolidine CheckBinding->PyrrolidineBranch No (Flexible/Polar) PipReason Maximizes Hydrophobic Contact Minimizes Entropic Penalty PiperidineBranch->PipReason MetabolicCheck Is Metabolic Clearance High? PipReason->MetabolicCheck PyrReason Allows Induced Fit Lowers Lipophilicity (LogP) PyrrolidineBranch->PyrReason MetabolicCheck->PyrrolidineBranch Yes (Scaffold Hop)

Figure 1: Strategic decision tree for scaffold selection based on binding pocket characteristics and ADME requirements.

Experimental Protocols

To ensure reproducibility, we provide a standardized protocol for synthesizing and testing these carboxamide derivatives. This workflow is self-validating through the inclusion of intermediate checks (LCMS/NMR).

General Synthesis of Carboxamide Scaffolds

Objective: Couple a cyclic amino acid (piperidine or pyrrolidine core) with an amine R-group.

Reagents:

  • Core: N-Boc-piperidine-4-carboxylic acid OR N-Boc-pyrrolidine-3-carboxylic acid.

  • Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve the N-Boc protected acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at 0°C for 15 min.

    • Validation: Solution should turn slightly yellow; clear solution indicates reagents are dissolved.

  • Coupling: Add the amine partner (R-NH2, 1.1 mmol). Allow to warm to Room Temperature (RT) and stir for 4-16 hours.

    • Validation: Monitor by LCMS. Look for disappearance of acid mass [M-H]- and appearance of Product+Boc mass [M+Na]+.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water, and brine. Dry over Na2SO4.

  • Deprotection: Dissolve crude in DCM/TFA (4:1). Stir 1 hr. Evaporate volatiles.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

In Vitro Potency Assay (Fluorescence-Based)

Objective: Determine IC50 against a target enzyme (e.g., Lipase or Proteasome).

Protocol:

  • Preparation: Prepare 10 mM stock solutions of Piperidine and Pyrrolidine analogs in DMSO.

  • Serial Dilution: Perform 3-fold serial dilutions in assay buffer (Total 10 points, range 100 µM to 0.005 µM).

  • Incubation:

    • Add 20 µL enzyme solution to 384-well plate.

    • Add 100 nL compound (acoustic dispensing or pin tool).

    • Incubate 30 min at RT (allows equilibrium binding).

  • Substrate Addition: Add 20 µL fluorogenic substrate.

  • Readout: Measure fluorescence kinetics (Ex/Em specific to substrate) over 60 min.

  • Analysis: Fit linear slopes of RFU/min. Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity).

  • Calculation: Use 4-parameter logistic regression to calculate IC50.

Mechanistic Visualization: Binding Modes

BindingModes cluster_0 Piperidine (Rigid) cluster_1 Pyrrolidine (Flexible) Pip Piperidine Core Target1 Hydrophobic Pocket (Fixed Geometry) Pip->Target1 High Affinity (Low Entropy Loss) Pyr Pyrrolidine Core Target2 Polar/Flexible Pocket (H-Bond Network) Pyr->Target2 Induced Fit (Optimal Orientation)

Figure 2: Mechanistic comparison of binding modes. Piperidine excels in static hydrophobic pockets, while Pyrrolidine adapts to dynamic polar environments.

References

  • Al-Ostoot, F. H., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Molecules. Retrieved from [Link]

  • Lee, J., et al. (2015). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • LaBarge, K., et al. (2016). Discovery of a potent M5 antagonist with improved clearance profile.[4] Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kirkman, L. A., et al. (2018). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

Safety Operating Guide

Safe Handling and Disposal Guide: N-(Cyclopropylmethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the proper handling and disposal of complex chemical reagents is a cornerstone of laboratory safety and environmental responsibility. N-(Cyclopropylmethyl)piperidine-3-carboxamide is a specialized nitrogen-containing heterocycle. Because of its specific functional groups, its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols to prevent reactive hazards and ensure regulatory compliance.

Hazard Assessment & Chemical Causality

Before initiating any disposal procedures, understanding the molecular behavior of N-(Cyclopropylmethyl)piperidine-3-carboxamide is critical.

Causality in Chemical Behavior: The core piperidine structure is an azacycloalkane that inherently functions as a base. Because the piperidine ring contains a secondary/tertiary amine equivalent, it imparts alkaline properties to the molecule[1]. Consequently, if this compound is mixed with strong acids during unregulated waste collection, it can trigger a rapid, exothermic neutralization reaction. Furthermore, while the carboxamide moiety is generally stable, piperidine derivatives can exhibit flammability and aquatic toxicity depending on their physical state and solvent vehicle[1]. Therefore, isolating this waste stream from strong oxidizing agents and concentrated acids is the foundational rule of its management[2].

Quantitative Hazard Classification & Waste Routing
Hazard CharacteristicChemical OriginQuantitative ThresholdEPA Waste CodeMitigation Strategy
Ignitability Organic framework / SolventsFlash point < 60°C (140°F)D001 [3]Store away from ignition sources in grounded flammable cabinets.
Corrosivity Piperidine nitrogen (Basic)Aqueous pH ≥ 12.5D002 [3]Store in non-metal, chemically compatible containers (e.g., HDPE).
Ecotoxicity Heterocyclic amine toxicityLC50 aquatic toxicity limitsState-Specific Utilize secondary containment; strictly prohibit drain disposal.

Operational Safety & Handling Protocols

Self-Validating Neutralization Protocol

If the compound is dissolved in a highly basic aqueous solution, it may require neutralization before final containerization to remove the D002 (Corrosivity) characteristic[3]. This protocol is designed to be a self-validating system, ensuring that no reactive basic species remain.

  • Preparation: Equip standard PPE (nitrile gloves, safety goggles, lab coat). Transfer the aqueous waste to a designated neutralization flask inside a certified chemical fume hood.

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise to the aqueous waste stream under continuous magnetic stirring. Monitor the reaction to ensure it proceeds safely without excessive heat generation[2].

  • Validation & Endpoint Confirmation: Continuously monitor the pH using a calibrated pH meter. The protocol is self-validating when the pH stabilizes precisely between 6.5 and 7.5 for a minimum of 15 continuous minutes. This sustained neutrality confirms the complete protonation of the piperidine nitrogen, validating the elimination of the reactive hazard.

Step-by-Step Disposal Methodologies

The most secure method for the disposal of piperidine derivatives is through a licensed hazardous waste management company[2].

  • Segregation and Collection: Collect unused or waste N-(Cyclopropylmethyl)piperidine-3-carboxamide in a dedicated, properly labeled hazardous waste container[2]. Do not mix it with halogenated waste or strong oxidizers to prevent unintended reactions[2].

  • Immediate Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name and the appropriate hazard symbols (e.g., "Toxic" or "Flammable")[2].

  • Secure Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure the area is well-ventilated, secure, and away from heat sources[2].

  • Professional Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for collection[2]. High-temperature incineration is the preferred method for organic amides, as thermal destruction breaks the compound down into harmless nitrogen oxides (NOx), carbon dioxide, and water.

Spill Management Workflow

In the event of an accidental release, immediate and structured action is required to mitigate exposure and environmental contamination.

SpillManagement A Spill Detection B Hazard Assessment A->B C Absorb (Inert Material) B->C Liquid Spill D Segregate Waste B->D Solid Waste E RCRA Compliant Storage C->E D->E F Licensed Incineration E->F

Workflow for N-(Cyclopropylmethyl)piperidine-3-carboxamide spill management and waste routing.

Spill Execution Steps:

  • Evacuate and Ventilate: Clear the immediate area and ensure maximum fume hood or room ventilation[2].

  • Absorb: Cover liquid spills with a non-combustible absorbent material (e.g., vermiculite or sand)[4][2].

  • Collect: Carefully sweep the absorbed material using non-sparking tools into a designated hazardous waste container[4][2].

Regulatory Compliance & EPA Guidelines

Facilities handling N-(Cyclopropylmethyl)piperidine-3-carboxamide must strictly adhere to the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly P-listed or U-listed, it frequently falls under characteristic waste codes (such as D001 or D002 ) depending on the laboratory solvents it is mixed with[3].

Furthermore, if this compound is utilized or discarded within a clinical or pharmaceutical research context, the facility must align its disposal practices with EPA Subpart P regulations , which establish stringent, specialized standards for the management and reverse distribution of hazardous waste pharmaceuticals[3][5].

References

  • National Institutes of Health (NIH). "Piperidine - Hazardous Substances Data Bank (HSDB)." PubChem. URL:[Link]

  • PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs." PharmWaste. URL: [Link]

  • US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA Guidelines. URL:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(Cyclopropylmethyl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling N-(Cyclopropylmethyl)piperidine-3-carboxamide. As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring your safety and operational success. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling piperidine derivatives.

Foundational Principle: Hazard-Informed Safety

Due to the specific nature of N-(Cyclopropylmethyl)piperidine-3-carboxamide, comprehensive hazard data may not be readily available. Therefore, our safety recommendations are expertly extrapolated from the well-documented profile of its core chemical structure, piperidine . This proactive approach is a cornerstone of robust laboratory safety.

Piperidine is classified as a hazardous substance with multiple risk factors. It is highly flammable, toxic if it comes into contact with skin or is inhaled, and can cause severe skin burns and eye damage[1][2]. It is also harmful if swallowed[1]. These properties demand a stringent and non-negotiable adherence to PPE protocols.

The Core PPE Arsenal: Your First Line of Defense

All handling of N-(Cyclopropylmethyl)piperidine-3-carboxamide must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory for all personnel in the immediate vicinity of the handling area.

Eye and Face Protection: Shielding Against Irreversible Damage

Contact with piperidine-like compounds can cause severe eye burns and potentially irreversible damage[3][4].

  • Minimum Requirement: Indirect-vent, impact- and splash-resistant chemical safety goggles are essential[3].

  • Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a full-face shield must be worn in addition to safety goggles[3][5].

Hand Protection: Preventing Dermal Toxicity

Piperidine is toxic when absorbed through the skin[4][6]. Therefore, selecting the correct gloves is critical.

  • Recommended Materials: Use protective gloves resistant to the product, such as butyl rubber or nitrile rubber[1].

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[7]. Contaminated gloves must be disposed of as hazardous waste immediately after use[7][8].

Body Protection: A Barrier Against Contamination
  • Standard Use: A clean, buttoned laboratory coat should be worn at all times[3].

  • Task-Specific Needs: For procedures with a higher risk of splashes or significant exposure, a chemically resistant apron or a full protective suit should be considered[7]. All protective clothing should be clean and put on before work begins[3].

Respiratory Protection: Ensuring Safe Breathing Air

While primary engineering controls like fume hoods are the main defense, supplementary respiratory protection may be necessary.

  • Standard Operations: All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid breathing vapors or mists[5].

  • Emergency or High-Risk Scenarios: In situations of inadequate ventilation or during a significant spill, a NIOSH/CEN-approved full-face respirator with appropriate cartridges (such as type ABEK) must be used[6]. Improper use of respirators is dangerous[3].

Operational Plans: PPE in Practice

The level of PPE required is dictated by the specific task and the associated risk.

PPE Selection by Laboratory Task
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety GogglesNitrile or Butyl Rubber GlovesLab CoatChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldDouble-Gloving (Nitrile or Butyl)Lab Coat & Chemical ApronChemical Fume Hood
Running a Reaction Safety Goggles & Face ShieldDouble-Gloving (Nitrile or Butyl)Lab Coat & Chemical ApronChemical Fume Hood
Handling Reaction Quench Safety Goggles & Face ShieldDouble-Gloving (Nitrile or Butyl)Lab Coat & Chemical ApronChemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Chemical GlovesFull Protective SuitNIOSH/CEN Approved Respirator
Step-by-Step Protocol: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat or Suit Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves (outer pair if double-gloved) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat or Suit Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Gloves (inner pair) Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7

Caption: Workflow for correctly putting on and taking off PPE.

Emergency and Disposal Protocols

Spill Management

Immediate and correct action during a spill is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access[8].

  • Ventilate: Ensure the area is well-ventilated[9].

  • Don PPE: Before any cleanup, don the appropriate PPE as outlined in the table above[8].

  • Contain: For liquid spills, absorb with an inert material like vermiculite or sand[8][9]. For solid spills, carefully sweep up to avoid creating dust[7].

  • Collect and Dispose: Place all contaminated materials into a designated, clearly labeled hazardous waste container[8][9].

  • Decontaminate: Clean the spill area thoroughly[8].

Spill_Response Spill Spill Occurs! Evacuate Evacuate & Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large DonPPE Don Full Spill PPE SmallSpill->DonPPE CallSafety Call Emergency Safety Office LargeSpill->CallSafety Contain Contain with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Decision tree for responding to a chemical spill.

First Aid Measures
  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower[2]. Call a physician immediately[10].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1][10]. Immediately call an ophthalmologist.

  • Inhalation: Move the person into fresh air and keep them comfortable for breathing[1]. If not breathing, give artificial respiration[7]. Seek immediate medical attention[2].

  • Ingestion: Rinse mouth. Do NOT induce vomiting[1]. Call a physician immediately.

Disposal of Contaminated PPE and Waste

All materials, including gloves, lab coats, and absorbent materials contaminated with N-(Cyclopropylmethyl)piperidine-3-carboxamide, must be treated as hazardous waste.

  • Segregation: Collect all contaminated items in a designated and clearly labeled hazardous waste container[8].

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name[8].

  • Disposal: Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal environmental regulations[6][7].

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • SBLCore. (2024, May 7). Piperidine - Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • Cambridge Isotope Laboratories, Inc. (2024, September 3). PIPERIDINE (D11, 98%) Safety Data Sheet.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Sigma-Aldrich Inc. (2025, September 23). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-Piperidinecarboxylic acid.
  • Sigma-Aldrich Inc. (2025, October 15). Safety Data Sheet.
  • TCI EUROPE N.V. (2025, May 9). Safety Data Sheet: Cyclopropanecarboxamide.
  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Safety Data Sheet. (n.d.).
  • BenchChem. (2025). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2023, October 11). Safety Data Sheet: Piperidine.
  • Alfa Aesar. (2023, March 16). Safety Data Sheet: Piperidine.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet.

Sources

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